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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Chloro-7-fluoroindole N-Phenylsulfonyl Derivatives: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring and N-functionalization with a phenylsulfonyl group are established strategies to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of 5-chloro-7-fluoroindole N-phenylsulfonyl derivatives, a class of compounds with significant promise in drug discovery. We will delve into their synthesis, spectroscopic characterization, and explore their potential as anticancer, anti-inflammatory, and antimicrobial agents based on the structure-activity relationships of related compounds. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to explore this promising chemical space.

Introduction: The Strategic Importance of the 5-Chloro-7-fluoroindole N-Phenylsulfonyl Scaffold

The indole ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[2] Strategic modification of the indole core is a key approach in the development of novel therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Specifically, the presence of a chloro group at the 5-position and a fluoro group at the 7-position of the indole ring is anticipated to confer unique electronic and steric properties.

Furthermore, the N-phenylsulfonyl group serves as a versatile functional handle. It can enhance the biological activity of the indole core and provide opportunities for further structural modifications. N-arylsulfonylindoles have demonstrated a wide spectrum of biological activities, including anti-HIV, anticancer, and anti-inflammatory properties.[4][5] This guide focuses on the convergence of these two key structural features: the 5-chloro-7-fluoroindole core and the N-phenylsulfonyl group, to provide a detailed exploration of this promising class of compounds.

Synthetic Methodologies: A Step-by-Step Approach

The synthesis of 5-chloro-7-fluoroindole N-phenylsulfonyl derivatives can be approached in a two-step sequence: first, the synthesis of the 5-chloro-7-fluoroindole core, followed by its N-sulfonylation.

Synthesis of the 5-Chloro-7-fluoroindole Core

A common and effective method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. An efficient approach for the plant-scale synthesis of similar compounds like 6-chloro-5-fluoroindole has been reported and can be adapted for the 5-chloro-7-fluoro analogue.

Conceptual Workflow for 5-Chloro-7-fluoroindole Synthesis:

A Substituted Nitrotoluene B Enamine Intermediate A->B DMF-DMA C 5-Chloro-7-fluoroindole B->C Reduction (e.g., Fe/AcOH)

Caption: Leimgruber-Batcho approach to 5-chloro-7-fluoroindole.

N-Phenylsulfonylation of 5-Chloro-7-fluoroindole

The introduction of the N-phenylsulfonyl group can be achieved through the reaction of 5-chloro-7-fluoroindole with a substituted phenylsulfonyl chloride in the presence of a base. A specific protocol for the synthesis of 5-chloro-7-fluoro-1-tosyl-1H-indole has been described and serves as an excellent template.

Detailed Experimental Protocol: Synthesis of 5-Chloro-7-fluoro-1-tosyl-1H-indole [2]

  • Reactants:

    • 5-chloro-7-fluoroindole

    • p-Toluenesulfonyl chloride (Tosyl chloride)

    • Tetrabutylammonium hydrogen sulfate (Phase-transfer catalyst)

    • Sodium hydroxide (50% aqueous solution)

    • Toluene (Solvent)

  • Procedure:

    • To a stirred solution of 5-chloro-7-fluoroindole in toluene under a nitrogen atmosphere, add tetrabutylammonium hydrogen sulfate.

    • Add a 50% aqueous solution of sodium hydroxide and stir the mixture vigorously.

    • Add a solution of p-toluenesulfonyl chloride in toluene dropwise to the reaction mixture.

    • Continue stirring at room temperature for a specified period (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to isolate the crude product.

    • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the pure 5-chloro-7-fluoro-1-tosyl-1H-indole.

General N-Phenylsulfonylation Workflow:

A 5-Chloro-7-fluoroindole D N-Phenylsulfonyl-5-chloro-7-fluoroindole A->D B Phenylsulfonyl Chloride Derivative B->D C Base (e.g., NaOH, Pyridine) C->D

Caption: General scheme for N-phenylsulfonylation of 5-chloro-7-fluoroindole.

Spectroscopic Characterization

The structural elucidation of the synthesized 5-chloro-7-fluoroindole N-phenylsulfonyl derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of these derivatives.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 5-chloro-7-fluoro-1-tosyl-1H-indole has been reported as follows[2]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.76-7.82m3HAromatic protons (tosyl group and indole H4)
7.24-7.31m3HAromatic protons (tosyl group and indole H6)
6.95dd1HIndole H2
6.60dd1HIndole H3
2.37s3HMethyl protons (tosyl group)

¹³C NMR Spectroscopy:

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds.

The Electrospray Ionization (ESI) mass spectrum of 5-chloro-7-fluoro-1-tosyl-1H-indole shows a protonated molecular ion peak [M+H]⁺ at m/z 324.2, which is consistent with the calculated molecular weight.[2] The fragmentation pattern of indole derivatives in mass spectrometry often involves characteristic losses, such as the loss of the sulfonyl group or fragmentation of the indole ring, which can provide further structural confirmation.[6]

Potential Biological Activities and Therapeutic Applications

While specific biological studies on 5-chloro-7-fluoroindole N-phenylsulfonyl derivatives are limited, their potential therapeutic applications can be inferred from the known activities of related compounds.

Anticancer Potential

Both the halogenated indole core and the N-phenylsulfonyl moiety have been associated with anticancer activity.

  • Halogenated Indoles: Derivatives of 5-chloro-indole have been investigated as potent inhibitors of EGFRT790M/BRAFV600E pathways, which are implicated in several cancers.[7] Fluorinated indoles have also demonstrated significant anticancer properties.[3]

  • N-Phenylsulfonylindoles: This class of compounds has been reported to exhibit anticancer activity against various cell lines, including breast cancer.[4][8] Some derivatives act as inhibitors of crucial biological targets like tubulin and various kinases.[9]

Potential Anticancer Mechanism of Action:

A 5-Chloro-7-fluoroindole N-Phenylsulfonyl Derivative B Inhibition of Tyrosine Kinases (e.g., EGFR, BRAF) A->B C Disruption of Microtubule Polymerization A->C E Inhibition of Cell Proliferation B->E D Induction of Apoptosis C->D F Tumor Growth Inhibition D->F E->F

Caption: Plausible anticancer mechanisms of action.

Anti-inflammatory Activity

Indole derivatives are well-known for their anti-inflammatory properties, with indomethacin being a classic example.[2]

  • Modulation of Inflammatory Pathways: Indole derivatives have been shown to modulate key inflammatory pathways, including the NF-κB and COX-2 pathways.[2][10] The NF-κB signaling cascade is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

NF-κB Signaling Pathway and Potential Inhibition:

A Inflammatory Stimuli (e.g., LPS) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB Translocation to Nucleus C->D E Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) D->E F 5-Chloro-7-fluoroindole N-Phenylsulfonyl Derivative F->C Inhibition

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Antimicrobial Activity

Halogenated indoles have emerged as promising antimicrobial agents.

  • Antibacterial and Antibiofilm Effects: Chloroindoles have demonstrated effective inhibition of planktonic cell growth and biofilm formation in various bacteria, including Vibrio parahaemolyticus.[11][12] 7-Fluoroindole has also been shown to reduce the virulence of Pseudomonas aeruginosa.[11] The presence of both chlorine and fluorine on the indole ring could lead to synergistic or enhanced antibacterial activity.

Future Directions and Conclusion

5-Chloro-7-fluoroindole N-phenylsulfonyl derivatives represent a compelling and underexplored area of medicinal chemistry. The synthetic routes are accessible, and the foundational spectroscopic data for key intermediates are available. Based on the well-documented biological activities of related halogenated indoles and N-arylsulfonylindoles, this class of compounds holds significant potential for the development of novel anticancer, anti-inflammatory, and antimicrobial agents.

Future research should focus on:

  • Synthesis of a diverse library of derivatives with various substituents on the phenylsulfonyl ring to establish comprehensive structure-activity relationships.

  • In-depth biological evaluation against a panel of cancer cell lines, inflammatory models, and microbial strains.

  • Elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.

This technical guide provides a solid foundation for researchers to embark on the exploration of 5-chloro-7-fluoroindole N-phenylsulfonyl derivatives, a promising scaffold for the discovery of next-generation therapeutics.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers.
  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers.
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies.
  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.
  • Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione deriv
  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. PubMed.
  • A Convenient Synthesis of 3-(But-3-en-1-yl)-(phenylsulfonyl)-1 H -indole.
  • N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide. PMC.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.
  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. MDPI.
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
  • Halogenated Indole Alkaloids
  • Indole-sulfonamide derivatives reported as anticancer agents.
  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. PubMed.
  • Study of Mass Spectra of Some Indole Derivatives.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.
  • 5-Chloro-7-fluoro-1H-indole-2-carboxylic acid. CymitQuimica.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.
  • 7-FLUORO INDAZOLE synthesis. ChemicalBook.
  • Organic CHEMISTRY. TSI Journals.
  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.
  • Study of Mass Spectra of Some Indole Deriv
  • Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

Sources

Exploratory

The Strategic Dance of Substituents: A Technical Guide to the Structure-Activity Relationship of 5,7-Disubstituted Indole Sulfonyls

For Immediate Release to the Scientific Community The indole nucleus, a cornerstone of medicinal chemistry, continues to yield novel therapeutic candidates through strategic structural modifications. This in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The indole nucleus, a cornerstone of medicinal chemistry, continues to yield novel therapeutic candidates through strategic structural modifications. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delves into the nuanced structure-activity relationship (SAR) of 5,7-disubstituted indole sulfonyls. By synthesizing insights from authoritative research, this document aims to provide a comprehensive understanding of how substitutions at the 5 and 7 positions of the indole ring, in conjunction with a sulfonyl moiety, modulate biological activity.

The Indole Sulfonyl Scaffold: A Privileged Framework

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prevalent motif in a vast array of natural products and synthetic drugs. The incorporation of a sulfonyl group introduces a key pharmacophore capable of engaging in critical hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of substituents at the 5 and 7 positions of the indole core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, thereby influencing its potency, selectivity, and overall therapeutic potential.

Decoding the Structure-Activity Relationship: The Influence of 5,7-Disubstitution

While a comprehensive SAR study on a simple 5,7-disubstituted indole sulfonyl scaffold is an evolving area of research, significant insights can be gleaned from studies on closely related heterocyclic systems and other substituted indoles. A pivotal study on 5,7-disubstituted (3-arylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as 5-HT6 receptor antagonists provides a strong foundation for understanding the impact of substitutions at these positions.[1][2]

Impact of Substituents on Potency

The nature and size of the substituents at the 5 and 7 positions play a crucial role in determining the biological activity. In the context of 5-HT6R antagonists, it has been observed that more compact molecules tend to be more potent.[1][2] This suggests that the steric bulk of the substituents at these positions must be carefully considered to ensure optimal interaction with the target's binding pocket.

For instance, the introduction of small alkyl groups, such as methyl groups, at the 5 and 7 positions can be well-tolerated and contribute to favorable binding interactions. Furthermore, the incorporation of a positively ionizable group at these positions, while not substantially affecting potency or selectivity, can significantly alter the compound's cLogP values, offering a strategy to modify ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics without compromising target engagement.[2]

Electronic Effects and Target Engagement

The electronic properties of the substituents at the 5 and 7 positions can influence the overall electron density of the indole ring system, which in turn affects its ability to participate in crucial interactions like π-π stacking with aromatic residues in the binding site. Electron-donating groups, such as methoxy groups, at the 5 and 7 positions are known to activate the indole ring, potentially enhancing its reactivity and interaction with biological targets. Research on indole-based anticancer agents has shown that a methoxy group at the 7-position can lead to compounds with potency comparable to lead compounds, underscoring the significance of this position in modulating activity.

The following table summarizes the general SAR trends for 5,7-disubstituted indole sulfonyls and related scaffolds:

PositionSubstituent TypeGeneral Effect on ActivityRationale
C5 Small Alkyl (e.g., Methyl)Generally well-tolerated, can enhance potency.Fills hydrophobic pockets without causing steric hindrance.
Halogens (e.g., Cl, F)Can increase potency.Modulates electronic properties and can form halogen bonds.
MethoxyCan enhance activity.Electron-donating nature can improve binding interactions.
C7 Small Alkyl (e.g., Methyl)Generally well-tolerated, can enhance potency.Similar to C5, contributes to favorable hydrophobic interactions.
MethoxyCan significantly enhance potency.Potentially involved in key hydrogen bonding or favorable electronic interactions.
Positively Ionizable GroupsMinimal impact on potency, but modifies ADME properties.Alters physicochemical properties like solubility and lipophilicity.[2]

Experimental Protocols: Synthesis and Biological Evaluation

A self-validating system of protocols is essential for the reliable exploration of the SAR of 5,7-disubstituted indole sulfonyls. The following sections provide detailed methodologies for their synthesis and biological evaluation.

General Synthetic Strategy

The synthesis of 5,7-disubstituted indole sulfonyls typically involves a multi-step process, starting with the construction of the substituted indole core, followed by the introduction of the sulfonyl group.

Step-by-Step Synthesis of a 5,7-Disubstituted Indole Core:

  • Starting Material: Begin with a commercially available or synthesized 2,4-disubstituted aniline.

  • Fischer Indole Synthesis: React the substituted aniline with a suitable ketone or aldehyde under acidic conditions to form the corresponding phenylhydrazone.

  • Cyclization: Heat the phenylhydrazone in the presence of a catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and form the 5,7-disubstituted indole.

Introduction of the Sulfonyl Group:

  • Sulfonylation: React the 5,7-disubstituted indole with a sulfonyl chloride (R-SO₂Cl) in the presence of a base (e.g., pyridine, triethylamine) to introduce the sulfonyl group at the N1 position of the indole ring. Alternatively, direct C3 sulfonylation can be achieved under specific conditions.

A representative synthetic workflow is illustrated in the following diagram:

G cluster_synthesis Synthesis of 5,7-Disubstituted Indole Sulfonyls Aniline 2,4-Disubstituted Aniline Hydrazone Phenylhydrazone Intermediate Aniline->Hydrazone Fischer Indole Synthesis (Ketone/Aldehyde, Acid) Indole 5,7-Disubstituted Indole Hydrazone->Indole Cyclization (Heat, Catalyst) SulfonylIndole N-Sulfonylated Indole Indole->SulfonylIndole Sulfonylation (R-SO2Cl, Base)

A generalized synthetic workflow for 5,7-disubstituted indole sulfonyls.
Biological Evaluation: Kinase Inhibition Assay

Given that many indole derivatives exhibit kinase inhibitory activity, a common and crucial biological assay is the in vitro kinase inhibition assay.

Step-by-Step Kinase Inhibition Assay Protocol:

  • Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds (5,7-disubstituted indole sulfonyls), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

The logical flow of a kinase inhibition assay is depicted below:

G cluster_assay Kinase Inhibition Assay Workflow Prepare Prepare Reagents (Kinase, Substrate, ATP, Buffer) Mix Mix Kinase, Substrate, and Compound Prepare->Mix Dilute Serially Dilute Test Compounds Dilute->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Detect Detect ADP Formation Incubate->Detect Analyze Calculate IC50 Detect->Analyze

Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of 5,7-disubstituted indole sulfonyls is a promising area of research with the potential to yield novel therapeutic agents for a range of diseases. The strategic manipulation of substituents at the 5 and 7 positions offers a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. Future research should focus on the systematic exploration of a wider variety of substituents at these positions and the evaluation of their effects on a diverse panel of biological targets. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of next-generation indole-based therapeutics.

References

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. IntechOpen. [Link]

  • Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. [Link]

  • Synthesis and Structure-Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists. ACS Publications. [Link]

  • Novel 7-substituted indole sulfonamide derivatives.

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Foundational

A Comprehensive Technical Guide to the Solubility Assessment of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

Abstract The aqueous solubility of a drug candidate is a critical determinant of its potential for clinical success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor sol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its potential for clinical success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility is a leading cause of costly failures in drug development.[1][2] This guide provides a comprehensive framework for the characterization of the solubility of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole, a novel indole derivative. We will explore in silico predictive methods, detail rigorous experimental protocols for both kinetic and thermodynamic solubility determination, and discuss key factors that influence solubility. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough solubility assessment.

Introduction: The Central Role of Solubility

5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The N-phenylsulfonyl group, combined with halogen substituents (chloro and fluoro), suggests a molecule with considerable hydrophobicity and potentially low aqueous solubility.[3] An early and accurate assessment of its solubility is therefore paramount.[4] Insufficient solubility can lead to a host of development challenges, including poor bioavailability, erratic dose-response relationships, and difficulties in formulation.[1][5]

This guide will systematically address the solubility assessment workflow, from initial computational estimations to definitive experimental measurements.

Physicochemical Characterization and In Silico Prediction

Before embarking on laboratory-based experiments, computational tools can provide valuable, cost-effective initial estimates of a compound's physicochemical properties.[1] These predictions help in designing more efficient experiments.

2.1. Molecular Structure and Key Features

The structure of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole dictates its solubility. The large, non-polar surface area contributed by the phenylsulfonyl and indole rings is the primary driver of its expected low water solubility.

Caption: The roles of kinetic and thermodynamic solubility in drug discovery.

3.2. Protocol 1: High-Throughput Kinetic Solubility Assay

This method utilizes laser nephelometry, which measures the forward scattered light caused by insoluble particles (precipitate). [6] Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 384-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Addition to Buffer: Using a liquid handler, transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 384-well plate pre-filled with a larger volume (e.g., 98 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 2%. [7]4. Incubation: Shake the plate for 1.5 to 2 hours at room temperature to allow for precipitation to occur. [7][8]5. Detection: Read the plate using a laser nephelometer. The instrument will report the amount of light scattered in each well.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is defined as the concentration at which the signal begins to rise sharply above the baseline, indicating the onset of precipitation.

3.3. Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This method measures the concentration of dissolved compound in equilibrium with an excess of solid material. [8][9] Methodology:

  • Sample Preparation: Add an excess amount of solid, crystalline 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole to a series of vials containing different aqueous media (e.g., pH 5.0 acetate buffer, pH 7.4 PBS, Simulated Gastric Fluid). Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached. [8][9]3. Phase Separation: After incubation, separate the undissolved solid from the solution. This is a critical step. Use centrifugation followed by careful removal of the supernatant, or filter the solution through a low-binding filter (e.g., 0.45 µm PVDF). 4. Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate or supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity. [10][11] * Calibration: Prepare a standard curve by making serial dilutions of a known concentration of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Analysis: Inject the filtered aqueous samples and the standards onto the HPLC system.

    • Calculation: Determine the concentration in the samples by interpolating from the standard curve.

  • Data Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Data Presentation and Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Predicted and Experimental Solubility of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

MethodMediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
In SilicoWater~725(Predicted to be very low)(Predicted to be very low)
Kinetic (Nephelometry)PBS7.425[Experimental Value][Experimental Value]
Thermodynamic (Shake-Flask)Acetate Buffer5.025[Experimental Value][Experimental Value]
Thermodynamic (Shake-Flask)PBS7.425[Experimental Value][Experimental Value]
Thermodynamic (Shake-Flask)FaSSIF*6.537[Experimental Value][Experimental Value]
Thermodynamic (Shake-Flask)FeSSIF**5.037[Experimental Value][Experimental Value]

*Fasted State Simulated Intestinal Fluid **Fed State Simulated Intestinal Fluid

Factors Influencing Solubility and Optimization

Understanding the factors that control solubility is key to developing strategies for its enhancement.

5.1. Effect of pH

The solubility of ionizable compounds is highly dependent on pH. [12][13]While the indole N-H is extremely weakly acidic, the phenylsulfonyl group enhances this. If the pKa is near the physiological range, solubility will change significantly. The shake-flask experiment performed at different pH values (e.g., 5.0 vs. 7.4) will directly probe this effect. [12]For a weakly acidic compound, solubility is expected to increase at higher pH as the compound deprotonates to form a more soluble salt.

5.2. Effect of Co-solvents and Formulation

For poorly soluble compounds, formulation strategies are often necessary. Co-solvents—water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs)—are frequently used to increase solubility. [14][15][16]They work by reducing the polarity of the aqueous medium, which diminishes the interfacial tension between the hydrophobic solute and the solvent. [16]

cluster_0 Aqueous Medium (High Polarity) cluster_1 Co-solvent System (Reduced Polarity) A Drug Crystal B Water Molecules (Strong H-Bond Network) A->B High Interfacial Tension (Low Solubility) C Drug Crystal D Water + Co-solvent (Disrupted H-Bond Network) C->D Lower Interfacial Tension (Increased Solubility)

Caption: Mechanism of solubility enhancement by co-solvents.

Conclusion

The solubility of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is a critical parameter that must be thoroughly investigated. This guide outlines a logical, multi-step approach, beginning with in silico predictions to guide experimental design, followed by robust, validated protocols for both kinetic and thermodynamic solubility determination. The data generated from these studies will provide a solid foundation for lead optimization, formulation development, and ultimately, the successful progression of this compound through the drug discovery pipeline. Early identification and quantitative characterization of solubility are not merely procedural steps; they are strategic imperatives in modern drug development.

References

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [Link]

  • In Silico Prediction of Aqueous Solubility: The Solubility Challenge. ACS Publications. [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • In silico prediction of aqueous solubility – classification models. PMC. [Link]

  • Predicting Solubility. Rowan. [Link]

  • In silico prediction of aqueous solubility. Taylor & Francis Online. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

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  • Thermodynamic solubility. Strasbourg - PCBIS. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed. [Link]

  • How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. HORIZON. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. LinkedIn. [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Indole - Wikipedia. Wikipedia. [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. ResearchGate. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-sulfonylation of Electron-Deficient Indoles

Abstract & Core Challenge The N-sulfonylation of indoles is a routine transformation in medicinal chemistry, serving either as a protecting group strategy or for pharmacophore installation.[1] However, electron-deficient...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The N-sulfonylation of indoles is a routine transformation in medicinal chemistry, serving either as a protecting group strategy or for pharmacophore installation.[1] However, electron-deficient indoles (bearing substituents such as


, 

,

, or

) present a unique kinetic paradox:
  • Increased Acidity: The electron-withdrawing group (EWG) lowers the pKa of the N-H bond (from ~16 in indole to ~12-14 in nitroindoles), making deprotonation easier.[1]

  • Decreased Nucleophilicity: The resulting indolyl anion is highly stabilized, with electron density delocalized into the EWG.[1] This significantly reduces the rate of attack on the sulfonyl electrophile.[1]

Standard protocols utilizing weak bases (e.g.,


 in acetone) often fail or result in incomplete conversion for these substrates.[1] This guide details two robust, self-validating protocols designed specifically to overcome this nucleophilic deficit: Phase Transfer Catalysis (PTC)  and DMAP-Mediated Nucleophilic Catalysis .[1]

Mechanistic Insight & Strategy Selection

Understanding the failure mode of standard conditions is critical for protocol selection.[1]

The Nucleophilic Deficit

In electron-deficient systems, the Highest Occupied Molecular Orbital (HOMO) of the nitrogen anion is lowered.[1] To drive the reaction, we must either:

  • Method A (PTC): Generate a "naked," highly reactive ion pair at the interface of a biphasic system.[1]

  • Method B (Catalytic): Activate the electrophile (sulfonyl chloride) rather than the nucleophile, using DMAP to generate a reactive N-sulfonylpyridinium species.[1]

Decision Matrix: Which Method to Choose?

DecisionTree Figure 1: Protocol Selection Guide Start Substrate Analysis Sensitivity Is the substrate base-sensitive (e.g., esters)? Start->Sensitivity Scale Scale of Reaction Sensitivity->Scale No MethodB METHOD B: DMAP Catalysis (DCM/Et3N/DMAP) Mild, Anhydrous Sensitivity->MethodB Yes (Hydrolysis risk) MethodA METHOD A: PTC (Toluene/NaOH/TBAHS) Robust, Scalable, Fast Scale->MethodA > 1 gram Scale->MethodB < 100 mg (Screening)

Figure 1: Decision tree for selecting the optimal N-sulfonylation strategy.

Method A: Phase Transfer Catalysis (The "Workhorse" Protocol)

Best for: Substrates with nitro, cyano, or halogen groups; scale-up (>1g); substrates stable to aqueous base.[1]

Concept

This method utilizes a biphasic system (Toluene/50% NaOH).[1] The catalyst (Tetrabutylammonium hydrogen sulfate, TBAHS) transports the hydroxide anion into the organic layer as a lipophilic ion pair, deprotonating the indole.[1] The resulting lipophilic indolyl/ammonium pair reacts rapidly with the sulfonyl chloride.[1]

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: Electron-deficient Indole (1.0 equiv)

  • Electrophile: Arylsulfonyl chloride (e.g., TsCl, BsCl) (1.2 - 1.5 equiv)[1]

  • Base: 50% w/w Aqueous NaOH (excess)

  • Solvent: Toluene (Reagent Grade)[1]

  • Catalyst: TBAHS (

    
    ) (5-10 mol%)[1]
    
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Indole (1.0 equiv) in Toluene (0.2 M concentration).

  • Catalyst Addition: Add TBAHS (0.1 equiv). The mixture will remain heterogeneous.[1]

  • Base Addition: Add 50% aq. NaOH (5.0 equiv) in one portion. The mixture will form a biphasic system.[1]

  • Electrophile Addition: Add the Sulfonyl Chloride (1.2 equiv) solid or solution immediately after the base.[1]

    • Note: For extremely unreactive indoles (e.g., 5,7-dinitroindole), increase electrophile to 1.5 equiv.[1]

  • Reaction: Stir vigorously at room temperature. High shear stirring is essential to maximize interfacial area.[1]

    • Time: Typically 1–3 hours.[1]

  • Quench & Isolation:

    • Dilute with water and Ethyl Acetate (EtOAc).[1]

    • Separate layers.[1] Wash organic layer with water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallization (often from EtOH/Heptane) is usually sufficient; column chromatography is rarely needed for this method.[1]

Method B: DMAP-Mediated Nucleophilic Catalysis

Best for: Base-sensitive substrates (e.g., methyl esters); small-scale library synthesis; moisture-sensitive sulfonyl chlorides.[1]

Concept

Rather than relying on the weak nucleophilicity of the indole anion, this method uses DMAP to attack the sulfonyl chloride, forming a highly electrophilic N-sulfonylpyridinium salt .[1] The indole, deprotonated by Triethylamine (


), then attacks this activated intermediate.[1]
Mechanism Visualization

DMAP_Mechanism Figure 2: DMAP Nucleophilic Catalysis Cycle TsCl Sulfonyl Chloride (R-SO2-Cl) Activated N-Sulfonylpyridinium Intermediate (Super-Electrophile) TsCl->Activated Fast DMAP DMAP (Catalyst) DMAP->Activated Fast Product N-Sulfonyl Indole Activated->Product Transfer of SO2R Indole Indole (Substrate) Indole->Product Deprotonation & Attack Base Et3N (Auxiliary Base) Base->Product Deprotonation & Attack HCL Et3N-HCl Base->HCL

Figure 2: The catalytic cycle demonstrating the activation of the sulfonyl group.[1]

Reagents & Materials[1][2][3][4][5][6][7]
  • Substrate: Electron-deficient Indole (1.0 equiv)

  • Electrophile: Arylsulfonyl chloride (1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (10-20 mol%)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Protocol
  • Dissolution: In a dried flask under inert atmosphere (

    
     or Ar), dissolve Indole  (1.0 equiv), 
    
    
    
    (1.5 equiv), and DMAP (0.2 equiv) in anhydrous DCM (0.2 M).
  • Activation: Cool the solution to 0°C (ice bath).

  • Addition: Add Sulfonyl Chloride (1.2 equiv) portion-wise over 5 minutes.

    • Observation: A precipitate (

      
      ) will often form.[1]
      
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Note: Electron-deficient indoles react slower; overnight stirring may be required.[1]

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM.[1]

    • Critical Step: Wash organic layer with 1M HCl (to remove DMAP) followed by saturated

      
      .[1]
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

Data & Self-Validation (QC)[1]

How do you verify the reaction without full characterization? Use these diagnostic markers.

Diagnostic NMR Shifts ( NMR in )

The installation of a sulfonyl group exerts a powerful deshielding effect, particularly on the proton at the C2 position and the C7 position (due to peri-interaction).[1]

PositionNative Indole (

ppm)
N-Sulfonyl Indole (

ppm)
Shift (

)
H-2 7.1 - 7.37.5 - 7.8 +0.4 - 0.6 ppm
H-7 7.2 - 7.47.9 - 8.1 +0.6 - 0.8 ppm
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (Method A) Poor stirring (Interface limited)Increase RPM to >800; ensure biphasic emulsion.
Low Conversion (Method B) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; increase TsCl to 1.5 equiv.[1]
New Spot on TLC (Base Line) Sulfonic Acid formationHydrolysis of reagent.[1] Check solvent water content.[1][2]
Dark/Tar Formation PolymerizationExclude light; ensure temperature is controlled (0°C start).[1]

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators.[1] Handle in a fume hood.

  • Toluene/NaOH: The biphasic mixture can generate heat upon mixing.[1] Add base slowly on large scales.[1]

  • TBAHS: Toxic if swallowed.[1] Avoid dust inhalation.[1]

References

  • Gribble, G. W., et al. (2002).[1] "Indole Ring Synthesis: From Natural Products to Drug Discovery."[1][3] Science of Synthesis.[1] [1]

  • Pelkey, E. T., & Gribble, G. W. (1999).[1][4] "Synthesis and Reactions of N-Protected 3-Nitroindoles." Synthesis, 1999(7), 1117–1122.[1][4] (Detailed study on nitroindole protection).

  • Illi, V. O. (1979).[1] "Phase transfer catalyzed N-alkylation and N-acylation of indoles."[1] Synthesis, 1979(2), 136.[1] (Foundational paper for PTC methods).

  • Chakrabarty, M., et al. (2006).[1] "Phase-transfer catalyzed N-phenylsulfonylation of indoles."[1] Tetrahedron Letters, 47(6), 6425-6429.[1] (Modern optimization of the PTC protocol).

Sources

Application

Using 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole as a PB2 inhibitor intermediate

Application Note: 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole as a Strategic Intermediate for Next-Generation PB2 Inhibitors Executive Summary This application note details the synthesis, characterization, and strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole as a Strategic Intermediate for Next-Generation PB2 Inhibitors

Executive Summary

This application note details the synthesis, characterization, and strategic utility of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole (referred to herein as Intermediate-57F ) in the development of influenza virus PB2 cap-binding inhibitors.

While the clinical candidate Pimodivir (VX-787) utilizes a 7-azaindole scaffold, recent medicinal chemistry campaigns have identified 7-fluoroindoles as superior bioisosteres. These analogs maintain high affinity for the PB2 cap-binding pocket while eliminating the metabolic liability associated with aldehyde oxidase (AO) oxidation at the C2 position of the 7-azaindole ring. The N-phenylsulfonyl group in Intermediate-57F serves as a critical directing and protecting group, enabling precise C3-functionalization required to construct the inhibitor's pharmacophore.

Scientific Rationale & Structure-Activity Relationship (SAR)

The transition from 7-azaindole to 7-fluoroindole represents a "scaffold hopping" strategy designed to optimize pharmacokinetics without sacrificing potency.

  • 7-Fluoro Substitution: Mimics the electronic properties of the pyridine nitrogen (N7) in Pimodivir, maintaining a critical intramolecular hydrogen bond network within the PB2 binding pocket. Crucially, the C-F bond prevents the oxidative hydroxylation by aldehyde oxidase that plagues 7-azaindoles.

  • 5-Chloro Substitution: Fills a hydrophobic sub-pocket in the PB2 domain, enhancing binding affinity (

    
    ) and selectivity against host polymerases.
    
  • 1-(Phenylsulfonyl) Group: A transient protecting group that:

    • Prevents N1-deprotonation during C3-lithiation or halogenation.

    • Electronically deactivates the indole ring, modulating reactivity for controlled electrophilic aromatic substitution (SEAr).

    • Directs steric bulk to facilitate crystallization of intermediates.

Visualizing the SAR Logic

SAR_Logic cluster_0 Design Strategy Pimodivir Pimodivir (VX-787) (7-Azaindole Core) Metabolic_Issue Aldehyde Oxidase (AO) Metabolism at C2 Pimodivir->Metabolic_Issue Susceptible to Bioisostere 7-Fluoroindole Scaffold (Target Core) Metabolic_Issue->Bioisostere Solved by Scaffold Hop Benefit Blocked AO Metabolism Retained PB2 Affinity Bioisostere->Benefit Result Intermediate Intermediate-57F (Protected Precursor) Intermediate->Bioisostere Synthesizes

Figure 1: SAR evolution from Pimodivir to 7-fluoroindole analogs, highlighting the role of Intermediate-57F.[1]

Experimental Protocol: Synthesis of Intermediate-57F

Safety Warning: Benzenesulfonyl chloride is corrosive and a lachrymator. Sodium hydride is pyrophoric. Perform all reactions in a fume hood under an inert atmosphere.

Step 1: Preparation of 5-chloro-7-fluoro-1H-indole

Precursor synthesis via Bartoli or Leimgruber-Batcho indole synthesis is assumed. This protocol begins with the protection of the indole core.

Step 2: N-Sulfonylation Protocol

Materials:

  • 5-chloro-7-fluoro-1H-indole (1.0 equiv)

  • Benzenesulfonyl chloride (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous[2]

  • Ethyl acetate (EtOAc), Hexanes, Brine

Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-7-fluoro-1H-indole (e.g., 5.0 g, 29.5 mmol) in anhydrous DMF (50 mL). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (1.77 g, 44.2 mmol) portion-wise over 15 minutes. Gas evolution (

    
    ) will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a dark amber color (formation of the indolyl anion).
    
  • Protection: Add benzenesulfonyl chloride (4.5 mL, 35.4 mmol) dropwise via syringe over 10 minutes. Maintain temperature < 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a higher 
      
      
      
      spot (
      
      
      ).
  • Quench: Cool the mixture back to 0°C. Quench slowly with ice-cold water (100 mL). A precipitate should form.[3]

  • Workup: Extract with EtOAc (

    
    ). Combine organic layers and wash with water (
    
    
    
    ) and brine (
    
    
    ) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Recrystallize the crude solid from hot Ethanol/Water or purify via flash column chromatography (

    
    , 0-10% EtOAc in Hexanes) to yield 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole  as an off-white solid.
    

Typical Yield: 85-92% Characterization Data (Expected):

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.05 (d, 2H, Ph-H), 7.85 (d, 1H, H4), 7.70 (t, 1H, Ph-H), 7.60 (t, 2H, Ph-H), 7.45 (d, 1H, H3), 7.25 (dd, 1H, H6), 6.85 (d, 1H, H2).
    
  • MS (ESI):

    
     310.0 
    
    
    
    .

Downstream Application: C3-Functionalization

The utility of Intermediate-57F lies in its ability to undergo regioselective C3-borylation, a key step in coupling the indole core to the pyrimidine-bicyclo[2.2.2]octane moiety found in advanced PB2 inhibitors.

Protocol: C3-Borylation (Miyaura Borylation)

Materials:

  • Intermediate-57F (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.5 equiv)
    
  • 
     (3 mol%)
    
  • 
     (4,4'-di-tert-butyl-2,2'-bipyridine) (6 mol%)
    
  • THF (anhydrous)[3][4]

Workflow:

  • Catalyst Prep: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in THF to generate the active catalyst species (solution turns dark brown).
  • Reaction: Add Intermediate-57F and

    
    . Seal the vessel.
    
  • Heating: Heat to 80°C for 16 hours. The steric bulk of the N-phenylsulfonyl group directs the iridium catalyst exclusively to the C3 position (steric/electronic control), preventing C2 or C7 activation.

  • Isolation: Pass through a silica plug to remove catalyst. The resulting 3-boronic ester is ready for Suzuki-Miyaura coupling.

Synthesis Workflow Diagram

Synthesis_Workflow SM 5-chloro-7-fluoroindole Intermediate Intermediate-57F (N-Protected) SM->Intermediate Sulfonylation Reagents_1 PhSO2Cl, NaH, DMF Boronate C3-Boronic Ester (Active Coupling Partner) Intermediate->Boronate Regioselective Borylation Reagents_2 [Ir], B2pin2 C-H Activation Coupling Suzuki Coupling (Pyrimidine Core) Boronate->Coupling Pd(dppf)Cl2 Final PB2 Inhibitor Analog Coupling->Final Deprotection (LiOH)

Figure 2: Workflow converting the indole precursor to the final PB2 inhibitor via Intermediate-57F.

Quality Control & Troubleshooting

ParameterSpecificationCommon IssueSolution
Appearance Off-white to pale yellow solidDark brown oilIncomplete removal of DMF; wash extensively with water/brine.
Purity (HPLC) >98% (AUC)<95%Recrystallize from EtOH. Impurities are often unreacted sulfonyl chloride (hydrolyzed to acid).
Water Content <0.5%High water contentDry under high vacuum (>4h) before C3-borylation; moisture kills the Ir-catalyst.
Regioselectivity >20:1 (C3:C2)Poor selectivityEnsure the N-protecting group is bulky (Phenylsulfonyl or Tosyl). Acetyl is too small.

References

  • Vertex Pharmaceuticals. "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Journal of Medicinal Chemistry. (Describes the 7-fluoroindole bioisostere logic and synthesis of tosyl/sulfonyl analogs).

  • Clark, M. P., et al. "Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2." Journal of Medicinal Chemistry, 2014. (Foundational paper on Pimodivir/VX-787 structure).

  • Organic Syntheses. "Preparation of 1-(Phenylsulfonyl)indoles." Org.[5][6][7] Synth. (General protocol for indole sulfonylation).

  • Hassam, M., et al. "5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole." Acta Crystallographica Section E, 2012. (Crystallographic data and synthesis of the closely related tosyl analog).

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 3-formyl-5-chloro-7-fluoro-1-phenylsulfonyl indole

This document provides a detailed and technically sound guide for the synthesis of 3-formyl-5-chloro-7-fluoro-1-phenylsulfonyl indole, a potentially valuable building block in medicinal chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed and technically sound guide for the synthesis of 3-formyl-5-chloro-7-fluoro-1-phenylsulfonyl indole, a potentially valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical transformations involved.

Introduction

Indole-3-carboxaldehyde derivatives are pivotal intermediates in the synthesis of a wide range of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.[1][2] The introduction of a formyl group at the C3 position of the indole nucleus opens up a plethora of synthetic possibilities for further functionalization. This guide details a robust, multi-step synthesis of a specific halogenated and N-protected indole derivative, 3-formyl-5-chloro-7-fluoro-1-phenylsulfonyl indole. The strategic placement of chloro and fluoro substituents on the indole core can significantly modulate the physicochemical and pharmacological properties of the final molecules. The N-phenylsulfonyl protecting group serves to activate the indole ring for specific reactions and can be removed under certain conditions if required.

The synthesis is logically divided into three main stages:

  • Synthesis of the 5-chloro-7-fluoroindole core.

  • N-Phenylsulfonylation of the indole nitrogen.

  • Vilsmeier-Haack formylation at the C3 position.

Each stage is presented with a detailed protocol, the rationale behind the chosen reagents and conditions, and safety considerations.

PART 1: Synthesis of the Starting Material: 5-chloro-7-fluoroindole

The synthesis of the substituted indole core is the foundational step. While various methods for indole synthesis exist, such as the Fischer, Leimgruber-Batcho, and Bischler syntheses, a plausible route for 5-chloro-7-fluoroindole can be adapted from established procedures for similar halogenated indoles.[3][4][5] The Leimgruber-Batcho indole synthesis, for instance, is a versatile method that can be applied here.

Proposed Synthetic Route: Leimgruber-Batcho Approach

This approach involves the reaction of a substituted nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

Diagram 1: Proposed Synthesis of 5-chloro-7-fluoroindole

G A 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene C Enamine Intermediate A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 5-chloro-7-fluoroindole C->E Reductive Cyclization D Reducing Agent (e.g., Fe/AcOH or H2/Pd-C) D->E

Caption: Workflow for the synthesis of 5-chloro-7-fluoroindole.

PART 2: N-Phenylsulfonylation of 5-chloro-7-fluoroindole

The protection of the indole nitrogen with a phenylsulfonyl group is a critical step to modulate the reactivity of the indole ring for the subsequent formylation. The electron-withdrawing nature of the sulfonyl group decreases the electron density of the pyrrole ring, which directs the electrophilic attack of the Vilsmeier reagent to the C3 position.

Protocol: Synthesis of 5-chloro-7-fluoro-1-phenylsulfonyl indole

This procedure is adapted from standard N-sulfonylation protocols for indoles.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-chloro-7-fluoroindoleSynthesis Grade-Starting material from Part 1
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-AldrichHighly reactive, handle with care
Anhydrous Tetrahydrofuran (THF)HPLC GradeFisher ScientificDry solvent is crucial
Phenylsulfonyl chloride99%Acros OrganicsCorrosive, handle in a fume hood
Saturated aqueous ammonium chloride (NH4Cl)ACS Grade-For quenching the reaction
Ethyl acetateACS Grade-For extraction
Brine (saturated NaCl solution)--For washing
Anhydrous magnesium sulfate (MgSO4)ACS Grade-For drying
Silica gel60 Å, 230-400 mesh-For column chromatography
HexaneACS Grade-For chromatography
Dichloromethane (DCM)ACS Grade-For chromatography

Experimental Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloro-7-fluoroindole (1.0 eq).

  • Dissolution: Dissolve the indole in anhydrous THF (approximately 10 mL per gram of indole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. The reaction mixture is stirred at 0 °C for 30 minutes.

  • Sulfonylation: Add a solution of phenylsulfonyl chloride (1.1 eq) in anhydrous THF dropwise via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride to quench the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure 5-chloro-7-fluoro-1-phenylsulfonyl indole.

PART 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-protected indoles.[7][8][9] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]

Diagram 2: Vilsmeier-Haack Reaction Mechanism

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole 5-chloro-7-fluoro-1-phenylsulfonyl indole Indole->Intermediate Electrophilic Attack Product 3-formyl-5-chloro-7-fluoro-1-phenylsulfonyl indole Intermediate->Product Hydrolysis H2O Aqueous Work-up H2O->Product

Caption: Key steps in the Vilsmeier-Haack formylation of the indole.

Protocol: Synthesis of 3-formyl-5-chloro-7-fluoro-1-phenylsulfonyl indole

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-chloro-7-fluoro-1-phenylsulfonyl indoleSynthesis Grade-Starting material from Part 2
Phosphorus oxychloride (POCl₃)Reagent GradeSigma-AldrichHighly corrosive and toxic, handle with extreme care in a fume hood
N,N-Dimethylformamide (DMF)AnhydrousFisher ScientificDry solvent is essential
Dichloromethane (DCM)ACS Grade-For reaction and extraction
Crushed ice--For work-up
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS Grade-For neutralization
Brine (saturated NaCl solution)--For washing
Anhydrous sodium sulfate (Na₂SO₄)ACS Grade-For drying
EthanolACS Grade-For recrystallization (optional)

Experimental Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise with vigorous stirring. Caution: The reaction is exothermic. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: In a separate flask, dissolve the 5-chloro-7-fluoro-1-phenylsulfonyl indole (1.0 eq) in anhydrous DCM (or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate. Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is slightly basic (pH ~ 8). Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the final product, 3-formyl-5-chloro-7-fluoro-1-phenylsulfonyl indole.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the indole and phenylsulfonyl groups. A singlet for the aldehyde proton is expected around 9-10 ppm. The protons on the indole ring will show specific coupling patterns influenced by the chloro and fluoro substituents.[10][11]
¹³C NMR The spectrum should display a peak for the aldehyde carbonyl carbon around 180-190 ppm, in addition to the signals for the aromatic carbons.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₁₅H₉ClFNO₃S.
Infrared (IR) Spectroscopy A strong absorption band for the aldehyde carbonyl group (C=O) is expected around 1650-1680 cm⁻¹.

Safety and Handling

This synthesis involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.[12] It can cause severe burns to the skin, eyes, and respiratory tract. Always handle in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.

  • Phenylsulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Solvents: Tetrahydrofuran, dichloromethane, and ethyl acetate are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically grounded approach for the synthesis of 3-formyl-5-chloro-7-fluoro-1-phenylsulfonyl indole. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development. The modular nature of this synthesis allows for the potential to create a library of analogous compounds by varying the starting indole and sulfonyl chloride.

References

  • Yin, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. Journal of Medicinal Chemistry, 62(5), 2535-2549.
  • Li, Y., et al. (2022). Visible-light-irradiated tandem sulfonylation/cyclization of indole tethered alkenes for the synthesis of tetrahydrocarbazoles. Beilstein Journal of Organic Chemistry, 18, 1036-1043.
  • Patel, H., et al. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology, 5(7), 964-967.
  • Pirrung, M. C., & Ghorbani-Choghamarani, A. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv.
  • Arias, J. L., & Cabezas, N. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • Janosik, T., et al. (2002). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Journal of Organic Chemistry, 67(20), 7072-7075.
  • Diva-Portal.org. (2018). Synthesis of 5-Fluoroindole-5-13C.
  • TSI Journals. (2011). An efficient approach towards the synthesis of indoles. Organic Chemistry: An Indian Journal, 7(3).
  • Gribble, G. W., et al. (1990). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 55(5), 1751-1753.
  • Google Patents. (2003).
  • Cordero-Pérez, J. J., et al. (2014). Complete 1H NMR assignment of 3-formylindole derivatives. Magnetic Resonance in Chemistry, 52(12), 829-834.
  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • TCI AMERICA. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Journal of Chemical and Pharmaceutical Research. (2011). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A.
  • ResearchGate. (2014).
  • ACS Publications. (2019).
  • ACS Publications. (2022).
  • PMC. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods.
  • ResearchGate. (2019).
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • PMC. (2023).
  • PMC. (2023). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)
  • European Pharmaceutical Review. (2020). Solid-state NMR spectroscopy of drug substances and drug products.

Sources

Application

Application Note: Optimized Recrystallization Strategies for 1-(phenylsulfonyl) Indole Derivatives

Abstract The protection of the indole nitrogen with a phenylsulfonyl group is a fundamental step in heterocyclic synthesis, modulating reactivity and preventing oxidation. However, the purification of 1-(phenylsulfonyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The protection of the indole nitrogen with a phenylsulfonyl group is a fundamental step in heterocyclic synthesis, modulating reactivity and preventing oxidation. However, the purification of 1-(phenylsulfonyl) indole and its derivatives often presents a challenge due to their amphiphilic nature—possessing both the lipophilic aromatic core and the polar sulfonyl moiety. This Application Note provides a definitive guide to solvent selection and recrystallization protocols, moving beyond trial-and-error to a mechanistic understanding of solubility profiles.

Introduction & Chemical Context

The Solubility Paradox

1-(phenylsulfonyl) indoles are "Janus-faced" molecules. The indole and phenyl rings provide significant hydrophobicity, while the sulfonyl (


) linker introduces a strong dipole and hydrogen-bond accepting capability.
  • Melting Point Range: Typically 70°C – 120°C (e.g., unsubstituted 1-(phenylsulfonyl) indole melts at ~77–79°C).

  • The Challenge: High solubility in common organic solvents (DCM, THF) often leads to low recovery, while low solubility in alkanes leads to immediate precipitation of impurities. The goal is to find a "Goldilocks" region of intermediate polarity.

Impurity Profile

Common impurities in crude reaction mixtures include:

  • Unreacted Indole: Highly soluble in organic solvents; difficult to remove if the solvent is too non-polar.

  • Benzenesulfonyl Chloride: Hydrolyzes to sulfonic acid; requires basic washes prior to recrystallization.

  • Sulfonic Acid/Salts: Highly polar; usually removed during aqueous workup, but trace amounts can affect crystallization kinetics.

Solvent Selection Strategy

The selection of a solvent system relies on matching the dielectric constant (


) of the solvent to the temperature-dependent solubility of the solute.
Table 1: Solvent Performance Matrix for N-Sulfonyl Indoles[1]
Solvent SystemPolarity IndexSuitabilityMechanism of ActionRecommended For
Ethanol (95%) 5.2Excellent High temp solubility via H-bonding with

; low temp insolubility due to hydrophobic bulk.
General purpose; unsubstituted 1-(phenylsulfonyl) indole.
Methanol 5.1GoodHigher solubility than EtOH; risks lower yield if not cooled to -20°C.More polar derivatives (e.g., 2-carbaldehydes).
EtOAc / Hexanes ~2.5 (Mix)Superior Tunable polarity. EtOAc dissolves the target; Hexanes acts as the anti-solvent to force nucleation.Lipophilic derivatives; removal of colored impurities.
DCM / Hexanes ~3.0 (Mix)SpecializedDCM is an excellent solvent for these indoles. Used when EtOH causes oiling out.Highly substituted/bulky derivatives (e.g., 3-trityl).
Isopropanol 3.9ModerateGood for slower crystal growth; higher boiling point risks "oiling out" if MP is low.Large scale batches requiring flowability.

Strategic Decision Tree (Visualization)

The following diagram illustrates the logical flow for selecting the optimal purification route based on the physical state and melting point of the crude material.

RecrystallizationStrategy Start Crude 1-(phenylsulfonyl) Indole CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 100°C CheckMP->HighMP Stable Solid LowMP MP < 80°C CheckMP->LowMP Waxy/Low MP SolventA Primary: 95% Ethanol (Reflux -> Cool) HighMP->SolventA SolventB Primary: MeOH or EtOAc/Hexanes (1:3) LowMP->SolventB ResultA Crystals Formed? SolventA->ResultA ResultB Oiling Out? SolventB->ResultB Success Isolate & Dry ResultA->Success Yes Remedy1 Remedy: Add Seed Crystal or Scratch Glass ResultA->Remedy1 No (Solution) ResultB->Success No (Crystals) Remedy2 Remedy: Switch to DCM/Hexanes ResultB->Remedy2 Yes (Oiling) Remedy1->Success Remedy2->Success

Figure 1: Decision matrix for solvent selection based on thermal properties of the derivative.

Detailed Experimental Protocols

Protocol A: The "Classic" Ethanol Recrystallization

Best for: 1-(phenylsulfonyl) indole, 3-methyl-1-(phenylsulfonyl) indole.

  • Preparation: Place 5.0 g of crude solid in a 125 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add 15 mL of 95% Ethanol . Heat to reflux (approx. 78°C) on a hot plate.

    • Critical Checkpoint: If the solid does not dissolve, add ethanol in 2 mL increments. Do not exceed 50 mL total volume (10 vol).

  • Hot Filtration (Optional): If insoluble black specks remain (inorganic salts), filter the hot solution through a pre-warmed glass funnel with fluted filter paper.

  • Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Why? Rapid cooling traps impurities.[1]

  • Crystallization: Once at room temperature, place the flask in an ice-water bath (0°C) for 30 minutes.

  • Isolation: Filter the white needles using a Buchner funnel. Wash the cake with 10 mL of ice-cold ethanol.

  • Drying: Dry under vacuum at 40°C.

Protocol B: The Binary Solvent Method (EtOAc/Hexanes)

Best for: Lipophilic derivatives or those prone to "oiling out" in alcohols.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • The Cloud Point: While maintaining a gentle boil, slowly add Hexanes (or Heptane) dropwise until a persistent cloudiness (turbidity) appears.

  • Clarification: Add just enough drops of EtOAc to make the solution clear again.

  • Cooling: Remove from heat. Cover the flask with foil (to prevent rapid evaporation) and let it cool slowly to room temperature.

  • Seeding: If an oil forms at the bottom, add a "seed" crystal of pure product or scratch the inner wall of the flask with a glass rod to induce lattice formation.

Mechanism of Impurity Rejection

The following diagram details the chemical workflow and how the solvent system discriminates between the product and common side-products.

PurificationMechanism cluster_impurities Impurity Fate Crude Crude Mixture: 1. N-Sulfonyl Indole (Product) 2. Unreacted Indole 3. Sulfonic Acid Solution Homogeneous Solution (High Temp) Crude->Solution + Solvent (Heat) Solvent Hot Solvent (EtOH or EtOAc) Cooling Cooling Phase (Solubility Drop) Solution->Cooling Lattice Crystal Lattice Formation (Product Only) Cooling->Lattice High Order Packing MotherLiquor Mother Liquor (Retains Impurities) Cooling->MotherLiquor Dissolved Impurities Imp1 Unreacted Indole: Remains soluble in cold organic solvent MotherLiquor->Imp1 Imp2 Sulfonic Acid: Remains soluble due to high polarity MotherLiquor->Imp2

Figure 2: Mechanistic pathway of impurity rejection during the cooling gradient.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with N-sulfonyl indoles is the formation of a separate liquid phase (oil) instead of crystals upon cooling.

Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated product. The product melts out of solution before it can crystallize.

Corrective Actions:

  • Lower the Saturation Temperature: Add more solvent to dilute the solution. This forces the saturation point to a lower temperature, ideally below the oiling threshold.

  • Change Solvent System: Switch from Ethanol to Methanol (lower boiling point) or DCM/Hexanes .

  • Trituration: If the product oils out, decant the supernatant and scratch the oil with a spatula in the presence of cold hexanes. This often triggers solidification.

References

  • Gribble, G. W., et al. "Reactions of Indole with Benzenesulfonyl Chloride." The Journal of Organic Chemistry, vol. 67, no. 10, 2002.

  • Pelkey, E. T. "Methods for the Protection of Indoles." Arkivoc, vol. 2010, no.[2] 4, pp. 66-73.[2]

  • BenchChem Technical Support. "Recrystallization of Sulfonamide Products." BenchChem Application Notes.

  • Umadevi, M., et al. "Crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde." Acta Crystallographica Section E, 2022.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for specific chemical hazards before handling sulfonyl chlorides or indole derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity in 5-chloro-7-fluoroindole electrophilic substitution

Technical Support Center: 5-Chloro-7-Fluoroindole Chemistry A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for electrophilic substitution reactions on 5-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-7-Fluoroindole Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for electrophilic substitution reactions on 5-chloro-7-fluoroindole. This guide is designed to provide in-depth, practical solutions to common challenges involving regioselectivity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Understanding the Core Problem: The Electronic Landscape of 5-Chloro-7-Fluoroindole

Before troubleshooting, it is crucial to understand the electronic factors governing reactivity in this specific molecule. The indole ring system is inherently electron-rich and primed for electrophilic aromatic substitution (EAS), typically at the C3 position of the pyrrole ring. However, when the C3 position is blocked or the reaction conditions are harsh, substitution can be forced onto the benzene ring.[1]

In 5-chloro-7-fluoroindole, the situation is complex:

  • Activating Pyrrole Ring: The nitrogen atom's lone pair strongly donates electron density into the ring system, activating it towards electrophilic attack.

  • Deactivating Halogens: Both chlorine and fluorine are highly electronegative and withdraw electron density from the benzene ring through the inductive effect (-I), deactivating it relative to unsubstituted benzene.[2][3][4]

  • Directing Effects of Halogens: Despite their inductive withdrawal, halogens possess lone pairs that can be donated back into the ring via resonance (+M).[2][5] This resonance donation directs incoming electrophiles to the ortho and para positions. In this molecule, the C4 and C6 positions are ortho and para to the C5-chloro group, and the C6 position is ortho to the C7-fluoro group.

The result is a delicate balance. The benzene ring is deactivated, but the C4 and C6 positions are the least deactivated sites for electrophilic attack, leading to a common problem: poor regioselectivity and the formation of a mixture of C4 and C6 substituted isomers.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common experimental issues in a practical question-and-answer format.

Q1: I'm performing a nitration on 5-chloro-7-fluoroindole and getting a mixture of C4 and C6 isomers. Why is this happening and how can I favor one over the other?

A1: This is the classic regioselectivity challenge with this substrate. The formation of both C4 and C6 isomers occurs because both positions are electronically activated by resonance from the adjacent halogens. However, you can often influence the ratio by carefully selecting your reaction conditions.

  • Electronic Rationale: The C4 position is para to the C7-fluoro and ortho to the C5-chloro. The C6 position is ortho to both the C5-chloro and C7-fluoro groups. Fluorine's inductive effect is stronger than chlorine's, but its smaller 2p orbitals allow for more effective resonance donation (p-π overlap) compared to chlorine's 3p orbitals.[6] This can make the C4 position, which benefits from the fluorine's para-directing effect, slightly more electron-rich. Conversely, the C6 position is sterically more hindered due to being flanked by two halogen atoms.

  • Troubleshooting & Optimization:

    • Temperature: Lowering the reaction temperature often increases selectivity. Kinetic control at lower temperatures will favor the pathway with the lowest activation energy, which is typically attack at the more electronically favored and less sterically hindered C4 position.

    • Nitrating Agent: The "hardness" of the electrophile matters. Harsh conditions like mixed acid (HNO₃/H₂SO₄) generate the highly reactive nitronium ion (NO₂⁺), which is less selective. Milder nitrating agents, such as acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent, can exhibit greater selectivity.

Condition Expected Outcome Rationale
High Temperature (-0 °C to RT)Decreased C4:C6 ratio (more C6 isomer)Higher energy allows the electrophile to overcome the steric barrier at C6.
Low Temperature (-78 °C to -40 °C)Increased C4:C6 ratio (favors C4 isomer)Reaction is under kinetic control, favoring the less hindered, electronically preferred site.
Harsh Reagent (HNO₃/H₂SO₄)Lower selectivityHighly reactive electrophile is less able to discriminate between the C4 and C6 positions.
Mild Reagent (AcONO₂)Higher selectivityLess reactive electrophile is more sensitive to subtle electronic and steric differences.

Q2: My Vilsmeier-Haack formylation is giving a low yield at the desired C4 position. What can I do to improve it?

A2: The Vilsmeier-Haack reaction is an excellent choice for formylating electron-rich heterocycles, but it is sensitive to conditions.[7][8] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is relatively mild, making the reaction regioselective but sometimes sluggish on deactivated rings.[9][10]

  • Troubleshooting & Optimization:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent (typically formed from POCl₃ and DMF). A 1.5 to 3.0 molar excess is common.

    • Temperature Control: The initial formation of the Vilsmeier reagent is often done at 0 °C, followed by the addition of the indole and a slow warming to a higher temperature (e.g., 40-80 °C). The optimal temperature is a balance; it must be high enough to drive the reaction on the deactivated ring but low enough to prevent side reactions. Run small-scale trials at different temperatures (e.g., 40 °C, 60 °C, 80 °C) to find the sweet spot.

    • Reaction Time: These reactions can be slow. Monitor progress by TLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

    • Solvent: While DMF is a reactant, using an additional inert solvent like 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction consistency.

Diagram: Troubleshooting Workflow for Regioselectivity

The following diagram outlines a logical process for addressing poor regioselectivity in your experiments.

G Troubleshooting Workflow for C4/C6 Regioselectivity start Poor Regioselectivity (C4/C6 Mixture) q_reaction What is the reaction type? start->q_reaction nitration Nitration / Halogenation q_reaction->nitration Strong Electrophile vilsmeier Vilsmeier-Haack q_reaction->vilsmeier Mild Electrophile friedel Friedel-Crafts q_reaction->friedel Lewis Acid Catalyzed action_temp Action: Lower Temperature (e.g., -40°C to -78°C) nitration->action_temp action_reagent Action: Use Milder Reagent (e.g., AcONO₂, NBS) nitration->action_reagent action_vilsmeier Action: Optimize Temp & Time (e.g., 40-80°C, monitor by TLC) vilsmeier->action_vilsmeier action_friedel Action: Use Milder Lewis Acid (e.g., ZnCl₂, FeBr₃) friedel->action_friedel outcome Improved C4 Selectivity action_temp->outcome action_reagent->outcome action_vilsmeier->outcome action_friedel->outcome

Caption: A decision tree for troubleshooting poor C4/C6 regioselectivity.

Q3: I'm attempting a Friedel-Crafts acylation, but I'm seeing no reaction or decomposition of my starting material. What's going wrong?

A3: Friedel-Crafts reactions are notoriously difficult with indole substrates.[11][12] The issues are twofold:

  • Lewis Acid Complexation: The nitrogen lone pair of the indole is basic and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the entire ring system, preventing the electrophilic substitution from occurring.[12][13]

  • Substrate Decomposition: The combination of a strong Lewis acid and the electron-rich indole ring can lead to polymerization and decomposition, especially at elevated temperatures.

  • Troubleshooting & Optimization:

    • Protect the Nitrogen: The most reliable solution is to install an electron-withdrawing protecting group on the indole nitrogen (e.g., tosyl, mesyl). This reduces the basicity of the nitrogen, preventing its coordination with the Lewis acid and allowing the reaction to proceed on the benzene ring. This protection strategy is often essential for successful C-H functionalization of the indole benzene core.[14]

    • Use Milder Lewis Acids: If N-protection is not an option, switching to a much milder Lewis acid might yield some product. Try catalysts like ZnCl₂, FeBr₃, or even strong protic acids like trifluoroacetic acid (TFA) with an acyl anhydride. Yields will likely be lower, but decomposition may be minimized.

    • Alternative Reactions: Consider avoiding a direct Friedel-Crafts. An alternative is to perform a Vilsmeier-Haack formylation (to install a CHO group at C4) followed by oxidation and reaction of the resulting carboxylic acid, or by addition of a Grignard/organolithium reagent to the C4-aldehyde.

Section 3: Validated Experimental Protocol

Protocol: Regioselective Vilsmeier-Haack Formylation of 5-Chloro-7-Fluoroindole to Favor C4-Substitution

This protocol is designed to maximize the yield and selectivity for the 4-formyl-5-chloro-7-fluoroindole product.

Materials:

  • 5-chloro-7-fluoroindole

  • Phosphorus oxychloride (POCl₃), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the flask, add anhydrous DMF (3.0 eq) and anhydrous DCE (approx. 0.5 M relative to the indole). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise via the dropping funnel to the stirred DMF/DCE solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 5-chloro-7-fluoroindole (1.0 eq) in a minimal amount of anhydrous DCE and add it dropwise to the cold suspension of the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm slowly to room temperature. Then, heat the mixture to 50-60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by slowly pouring it over a stirred mixture of crushed ice and saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4-formyl-5-chloro-7-fluoroindole.

Diagram: Mechanism of Regioselectivity at C4 vs. C6

This diagram illustrates the resonance contributors of the sigma-complex (Wheland intermediate) formed during electrophilic attack at the C4 and C6 positions.

G Resonance Stabilization of Sigma Complexes cluster_C4 Attack at C4 cluster_C6 Attack at C6 C4_initial [Initial C4 Intermediate] Positive charge at C5, adjacent to Cl. Stabilized by +M of Cl. C4_resonance1 [Resonance Form 1] Positive charge delocalized onto indole Nitrogen. (Major Contributor) C4_initial->C4_resonance1 +M from N C4_resonance2 [Resonance Form 2] Positive charge at C7, adjacent to F. Stabilized by +M of F. C4_initial->C4_resonance2 delocalization Conclusion Conclusion: Attack at C4 is generally favored due to: 1. Less steric hindrance than C6 (flanked by Cl and F). 2. Favorable resonance stabilization from both halogens and the indole N. 3. The C6 intermediate suffers from greater steric repulsion. C4_resonance1->Conclusion C6_initial [Initial C6 Intermediate] Positive charge at C5, adjacent to Cl. Stabilized by +M of Cl. C6_resonance1 [Resonance Form 1] Positive charge delocalized onto indole Nitrogen. (Major Contributor) C6_initial->C6_resonance1 +M from N C6_resonance2 [Resonance Form 2] Positive charge at C7, adjacent to F. Stabilized by +M of F. C6_initial->C6_resonance2 delocalization C6_resonance1->Conclusion

Caption: Comparison of intermediates for electrophilic attack at C4 and C6.

References

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025). Master Organic Chemistry. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Wikipedia. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). Organic Chemistry Tutor via YouTube. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene. (2016). Chemistry Stack Exchange. [Link]

  • C–H functionalization of indoles and oxindoles through CDC reactions. (2023). Organic & Biomolecular Chemistry. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Chemistry Steps. [Link]

  • The role of halogens in electrophilic aromatic substitution. (2014). Chemistry Stack Exchange. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

Sources

Optimization

Technical Support Center: N-PhSO₂ Deprotection for Halogenated Indoles

Topic: Selective Removal of N-Phenylsulfonyl Group from 5-Chloro-7-Fluoroindole Ticket ID: IND-DEP-0057 Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division Str...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Removal of N-Phenylsulfonyl Group from 5-Chloro-7-Fluoroindole Ticket ID: IND-DEP-0057 Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview: The Halogen Challenge

Removing a phenylsulfonyl (PhSO₂) protecting group is standard practice, but your substrate—5-chloro-7-fluoroindole —presents a specific chemoselectivity challenge.

  • The Trap: The halogen atoms (5-Cl, 7-F) render the indole ring electron-deficient. While this stabilizes the N-S bond against acid, it makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) under forcing basic conditions and hydrodehalogenation (loss of Cl/F) under reductive conditions.

  • The Solution: You must utilize a Nucleophilic Cleavage or Mild Alkaline Hydrolysis pathway. You must strictly AVOID Dissolving Metal Reductions (e.g., Na/Hg, Mg/MeOH), which will strip the halogens along with the protecting group.

Decision Matrix: Select Your Protocol

DeprotectionStrategy Start Substrate: N-PhSO2-5-Cl-7-F-Indole Check Are there base-sensitive groups (e.g., Esters, Fmoc)? Start->Check MethodC METHOD C: Reductive Cleavage (Mg/MeOH, Na/Hg) Start->MethodC Avoid! MethodA METHOD A: Alkaline Hydrolysis (Standard) Check->MethodA NO (Robust) MethodB METHOD B: Nucleophilic Cleavage (Mild/Chemoselective) Check->MethodB YES (Sensitive) CondA Reagents: Cs2CO3 or NaOH Solvent: MeOH/THF Temp: Reflux MethodA->CondA CondB Reagents: TBAF Solvent: THF Temp: Reflux MethodB->CondB ResultC CRITICAL FAILURE: Hydrodehalogenation (Loss of Cl/F) MethodC->ResultC

Figure 1: Strategic decision tree for selecting the appropriate deprotection methodology based on substrate functionality.

Protocol A: Alkaline Hydrolysis (The Standard)

This is the most robust method for 5-chloro-7-fluoroindole, provided no other base-labile groups (like esters) are present. The electron-withdrawing nature of the 7-fluorine atom actually assists this reaction by stabilizing the transition state of the leaving indole anion.

Mechanism

Hydroxide (OH⁻) or alkoxide attacks the sulfur atom of the sulfonyl group. The bond cleaves, releasing the indole anion (which is immediately protonated by the solvent) and phenylsulfonic acid (as a salt).

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equiv of N-PhSO₂-5-chloro-7-fluoroindole in THF:Methanol (2:1) . Concentration should be ~0.1 M.

  • Base Addition: Add 3.0 - 4.0 equiv of Cesium Carbonate (Cs₂CO₃) or Potassium Hydroxide (KOH).

    • Expert Tip: Cs₂CO₃ is preferred over KOH if you are worried about SₙAr side reactions, as it is milder but sufficiently basic to drive the reaction in methanol.

  • Reaction: Heat to reflux (65°C) . Monitor by TLC (typically 2–4 hours).

    • Checkpoint: The product will be significantly more polar (lower R_f) than the starting material due to the free N-H.

  • Workup:

    • Evaporate volatiles.[1]

    • Dilute with EtOAc and water.[2]

    • Crucial Step: The aqueous layer will contain phenylsulfonate. The indole stays in the organic layer.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3][4]

Protocol B: TBAF Deprotection (The Chemoselective Alternative)

Use this if your molecule contains esters or other base-sensitive moieties. Tetrabutylammonium fluoride (TBAF) cleaves the N-S bond via nucleophilic attack of fluoride on sulfur.

Step-by-Step Procedure
  • Setup: Dissolve the substrate in anhydrous THF (0.1 M).

  • Reagent: Add 1.5 - 2.0 equiv of TBAF (1.0 M solution in THF).

  • Reaction: Reflux is usually required. The 7-fluoro substituent creates steric bulk near the nitrogen, potentially slowing down the approach of the fluoride. If reaction is sluggish at RT, heat to 60°C.

  • Purification (The TBAF Problem):

    • TBAF byproducts are difficult to remove.

    • Solution: After reaction, dilute with Et₂O and wash 3x with water . If an emulsion forms (common with TBAF), add a small amount of saturated NH₄Cl.

    • Alternatively, use a short silica plug immediately to trap ammonium salts.

Troubleshooting & FAQs

Q1: I see the starting material disappearing, but I'm getting a mixture of products. Is the fluorine falling off?

Diagnosis: If you used Method A (Base) at very high temperatures (>80°C) or used a super-strong base (like NaH or t-BuLi), you might have triggered Nucleophilic Aromatic Substitution (SₙAr) . The 7-position is activated by the indole nitrogen. Fix: Switch to Cs₂CO₃ in Methanol at mild reflux. Carbonates are too weak to displace the fluoride but strong enough to cleave the sulfonamide.

Q2: Why can't I use Magnesium in Methanol? It works for other sulfonamides.

Diagnosis: Mg/MeOH is a Single Electron Transfer (SET) reagent.[5] Mechanism of Failure:

  • Mg⁰ donates an electron to the aromatic system.

  • The C-Cl or C-F bond, being electron-deficient, accepts the electron.

  • Radical anion forms -> Halogen is expelled (Hydrodehalogenation). Result: You will get deprotected indole, but it will be 5-deschloro or 7-desfluoro indole. Strictly avoid reductive methods.

Q3: The reaction is stuck at 50% conversion after 24 hours.

Diagnosis: The 7-fluoro substituent provides steric hindrance and electronic repulsion (lone pair on F repels the incoming nucleophile). Fix:

  • Increase concentration to 0.5 M.

  • Switch solvent to Dioxane/MeOH to allow a higher reflux temperature (100°C).

  • If using TBAF, add 0.1 equiv of AcOH ; sometimes buffering helps, or switch to TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) which is a "naked" fluoride source and more reactive.

Q4: My product is stuck in the aqueous layer during extraction.

Diagnosis: Indoles are generally not acidic enough (pKa ~16) to be deprotonated by carbonate/bicarbonate washes. However, if you used 4M NaOH and didn't neutralize, the indole (as a salt) might be in the water. Fix: Ensure the aqueous layer pH is adjusted to pH 7–8 . At this pH, the indole is neutral (organic soluble) and the phenylsulfonic acid byproduct is ionized (water soluble).

Data Summary: Method Comparison

FeatureMethod A: Alkaline HydrolysisMethod B: TBAFMethod C: Mg/MeOH
Reagents Cs₂CO₃ or KOH / MeOHTBAF / THFMg turnings / MeOH
Mechanism Nucleophilic Acyl SubstitutionNucleophilic Attack (F⁻ on S)Single Electron Transfer (SET)
Temp 65°C (Reflux)60°C (Reflux)RT to Sonication
Halogen Stability High (Safe)High (Safe)Critical Failure (Dehalogenation)
Purification Easy (Extraction)Difficult (TBAF salts)Filtration
Recommendation Primary Choice Secondary Choice DO NOT USE

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for N-sulfonyl cleavage conditions).
  • Deprotection of N-phenylsulfonyl indoles using TBAF. Yasuhara, A., et al. (1999). Tetrahedron Letters, 40(10), 1943-1946.

  • Chemoselective deprotection of sulfonamides. Roemmele, R. C., & Rapoport, H. (1988). The Journal of Organic Chemistry, 53(10), 2367-2371. (Discusses acid/base stability).

  • Magnesium in Methanol in Organic Syntheses. Lee, G. H., et al. (2004).[5] Current Organic Chemistry. (Documents the reductive dehalogenation capability of Mg/MeOH).

Sources

Troubleshooting

Technical Support Center: Optimizing C-H Activation of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the C-H activation of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole. As a complex substrate, its unique...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the C-H activation of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole. As a complex substrate, its unique electronic and steric properties present specific challenges. This document provides in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols to navigate these complexities and achieve successful C-H functionalization.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses common initial hurdles and provides rapid solutions to get your experiments back on track.

Question 1: My reaction shows no or very low conversion to the desired product. What are the primary factors to investigate?

Answer: Low or no conversion in the C-H activation of this substrate typically points to one of three areas: catalyst integrity, reaction conditions, or the inherent reactivity of the starting material.

  • Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium) and corresponding ligand is critical. The N-phenylsulfonyl group is a known directing group, but its effectiveness can be hindered by the electron-withdrawing effects of the chloro and fluoro substituents.[1] Consider increasing catalyst loading or screening alternative ligands that can enhance catalytic activity. Also, ensure your catalyst and reagents are pure and handled under inert conditions to prevent deactivation.[2]

  • Reaction Conditions: Temperature, solvent, and the presence of additives play a significant role.[3][4] The electron-deficient nature of the indole core may require higher reaction temperatures to facilitate C-H bond cleavage. A solvent screen is often beneficial, as solvent polarity can influence catalyst solubility and substrate reactivity.

  • Substrate Reactivity: The combined electron-withdrawing effects of the 5-chloro and 7-fluoro substituents decrease the nucleophilicity of the indole ring, making C-H activation more challenging compared to unsubstituted indoles. The N-phenylsulfonyl group further modifies the electronic landscape.

Question 2: I am observing a mixture of regioisomers. How can I improve the selectivity of the C-H activation?

Answer: Achieving high regioselectivity is a common challenge in indole C-H activation. The N-phenylsulfonyl group is generally expected to direct functionalization to the C2 position.[1] However, the electronic influence of the halogens can lead to activation at other positions.

  • Directing Group Manipulation: While the N-phenylsulfonyl group is a good starting point, its directing ability can be modulated by the choice of catalyst and ligands. Some catalytic systems may favor other positions. It is crucial to screen different ligands to find the optimal combination for C2 selectivity.

  • Steric Hindrance: The 7-fluoro substituent can sterically hinder access to the C7 position, which can sometimes be a site of functionalization with certain directing groups.[5][6] This may inadvertently favor C2 or other positions.

  • Temperature and Reaction Time: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product. Extended reaction times at high temperatures might lead to product isomerization or degradation.

Question 3: My catalyst appears to be deactivating during the reaction, as evidenced by a color change or precipitation.

Answer: Catalyst deactivation is a frequent issue in cross-coupling reactions. For palladium catalysts, the formation of palladium black is a common indicator of deactivation.[2]

  • Ligand Choice: The ligand's role is to stabilize the metal center and facilitate the catalytic cycle. A ligand that is not robust enough for the reaction conditions can degrade, leading to catalyst precipitation. Consider screening more sterically hindered or electron-rich ligands that can better stabilize the active catalytic species.

  • Oxidant/Additive Effects: The choice and stoichiometry of any oxidant or additive are critical. An inappropriate oxidant can lead to catalyst oxidation to an inactive state. Ensure all additives are of high purity.

  • Exclusion of Air and Moisture: Many catalysts and ligands are sensitive to air and moisture.[2] Rigorous inert atmosphere techniques, including the use of degassed solvents and dry reagents, are essential to prevent catalyst degradation.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.

Guide 1: Addressing Poor Substrate Conversion

Low conversion is a multifaceted problem. The following workflow provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed reagent_check Verify Reagent Purity & Integrity (Substrate, Catalyst, Ligand, Solvent) start->reagent_check inert_check Ensure Rigorous Inert Atmosphere reagent_check->inert_check If purity is confirmed temp_increase Increase Reaction Temperature (e.g., in 10°C increments) inert_check->temp_increase If conditions are inert solvent_screen Screen Alternative Solvents (e.g., Toluene, Dioxane, DMF) temp_increase->solvent_screen If still low conversion catalyst_screen Screen Different Catalysts/Ligands (e.g., Pd(OAc)2/XPhos, [RhCp*Cl2]2/AgSbF6) solvent_screen->catalyst_screen If solvent change is ineffective loading_increase Increase Catalyst/Ligand Loading catalyst_screen->loading_increase If new system shows promise success Improved Conversion loading_increase->success If effective

Caption: A systematic workflow for troubleshooting low reaction conversion.

Experimental Protocol: Temperature and Solvent Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole (1.0 equiv), catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., SPhos, 10 mol%).

  • Solvent Addition: To each vial, add a different anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, Acetone).

  • Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., 80°C, 100°C, 120°C).

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: Compare the conversion rates across different solvents and temperatures to identify the optimal conditions.

Causality: The electronic nature of the substrate necessitates higher activation energy, which can be overcome by increasing the temperature.[3] The solvent's polarity and coordinating ability can significantly impact the solubility of the catalyst and the stability of reaction intermediates.[7]

Guide 2: Enhancing Regioselectivity

Controlling the site of functionalization is paramount for the utility of the synthesized molecule.

Decision Tree for Improving Regioselectivity

start Mixture of Regioisomers Observed ligand_screen Screen Sterically and Electronically Diverse Ligands start->ligand_screen additive_screen Evaluate Effect of Additives (e.g., AgOAc, Cu(OAc)2) ligand_screen->additive_screen If selectivity remains poor success Improved Regioselectivity ligand_screen->success If successful temp_optimization Optimize Reaction Temperature (Lower temperatures may favor one isomer) additive_screen->temp_optimization If additives have minor effect additive_screen->success If successful dg_modification Consider Alternative N-Directing Groups (If feasible and C2 is not the desired position) temp_optimization->dg_modification If temperature does not improve selectivity temp_optimization->success If successful

Caption: A decision-making guide for enhancing reaction regioselectivity.

Experimental Protocol: Ligand Screening for C2-Selectivity

  • Setup: Prepare a series of reaction vials under an inert atmosphere, each containing 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole (1.0 equiv) and the chosen catalyst (e.g., Pd(OAc)₂, 5 mol%).

  • Ligand Addition: To each vial, add a different phosphine ligand (e.g., P(tBu)₃, XPhos, SPhos, RuPhos) at a 1:2 or 1:1 catalyst-to-ligand ratio.

  • Reaction: Add the optimal solvent and coupling partner determined from previous screens and heat to the optimized temperature.

  • Analysis: After a set reaction time, analyze the product mixture by ¹H NMR or LC-MS to determine the ratio of regioisomers.

Causality: The steric and electronic properties of the ligand play a crucial role in the geometry of the transition state during C-H activation, thereby influencing which C-H bond is activated.[8] For N-sulfonyl indoles, bulky, electron-rich phosphine ligands often promote C2-functionalization.

Part 3: Data Presentation and Reference Protocols

Table 1: Influence of Reaction Parameters on C-H Activation
ParameterVariationExpected Outcome on ConversionExpected Outcome on SelectivityRationale
Catalyst Pd(OAc)₂ vs. [RhCp*Cl₂]₂VariesVariesDifferent metals have distinct mechanisms and directing group affinities.[1][9][10]
Ligand Buchwald-type vs. NHCVariesHighly DependentLigand sterics and electronics are key determinants of selectivity.[8]
Solvent Toluene vs. Dioxane vs. DMFHigher polarity may increase rateCan influence isomer ratiosSolvent can affect catalyst stability and aggregation.[4][7]
Temperature 80°C vs. 110°C vs. 140°CGenerally increasesMay decrease at higher tempsProvides energy to overcome activation barrier; may lead to side reactions.[3]
Additive Ag₂CO₃ vs. Cu(OAc)₂Can increaseCan alterCan act as an oxidant or influence the active catalytic species.
General Reference Protocol for C2-Arylation

This is a representative protocol and should be optimized for specific coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole (0.2 mmol, 1.0 equiv), the aryl coupling partner (e.g., aryl bromide, 0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), a suitable ligand (e.g., SPhos, 0.02 mmol, 10 mol%), and a base (e.g., K₂CO₃, 0.4 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.0 mL).

  • Heating: Place the sealed tube in a preheated oil bath at 110°C.

  • Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C2-arylated indole.

References

  • Li, X. (2021). Rhodium(II)
  • Chemical Communications (RSC Publishing). (n.d.). Rhodium(iii)
  • (2016). Rh(III)
  • (2007).
  • (2022). Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022).
  • Benchchem. (n.d.).
  • Beilstein Journals. (2012).
  • PMC. (n.d.). TBAI-assisted direct C–H activation of indoles with β-E-styrene sulfonyl hydrazides: a stereoselective access to 3-styryl thioindoles.
  • (n.d.). ch functionalization of indoles and oxindoles through cdc reactions.
  • (2018).
  • PubMed. (2021).
  • Oxford Academic. (2021).
  • ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome | Download Table.
  • ResearchGate. (n.d.).
  • PubMed. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles.
  • ACS Publications. (2021).
  • ResearchGate. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022).
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.).
  • ChemRxiv. (n.d.).
  • Universität Münster. (n.d.).
  • Semantic Scholar. (n.d.). TBAI-assisted direct C–H activation of indoles with β-E-styrene sulfonyl hydrazides.
  • ResearchGate. (n.d.).
  • IIP Series. (n.d.).
  • PMC. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • MDPI. (2022).
  • ResearchGate. (2025).
  • Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of 5-chloro-2,3-dimethyl-1H-indole.

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Optimization

Technical Support Center: Purification of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole by Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole via column chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole via column chromatography. We will explore the underlying principles of the separation, common challenges encountered, and systematic troubleshooting strategies to achieve high purity.

The subject molecule, 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole, possesses a unique combination of functional groups that influence its chromatographic behavior. The indole core, while typically electron-rich, is rendered significantly electron-deficient by the strongly withdrawing N-phenylsulfonyl group. The presence of two different halogens (chloro and fluoro) further modulates its polarity and potential for specific interactions with the stationary phase. These structural features necessitate a carefully optimized purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? A1: Silica gel is the most common and cost-effective choice for normal-phase chromatography of N-sulfonylated indoles.[1] Given the compound's structure, standard flash-grade silica gel (40-63 µm) is an excellent starting point. However, if you observe compound degradation (see Troubleshooting Problem 3), you may need to consider a less acidic stationary phase like neutral alumina or deactivated silica gel.[1][2] For highly challenging separations where selectivity is an issue, alternative phases like phenyl-functionalized silica can be effective, as they offer different interactions (π-π stacking) with the aromatic rings of your molecule.[3]

Q2: How do I select the right mobile phase (eluent)? A2: Mobile phase selection should always be guided by prior analysis using Thin-Layer Chromatography (TLC).

  • Starting Solvent System: A common and effective system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate (EtOAc).[4][5] An alternative is dichloromethane (DCM) with either ethyl acetate or methanol for more polar compounds.[4][6]

  • Target Rf Value: Adjust the solvent ratio to achieve a Retention Factor (Rf) for your target compound between 0.2 and 0.4 .[1][7] This Rf range in TLC typically translates to an optimal elution volume and good separation on a column.

  • Solvent Polarity: If your compound has a very low Rf (sticks to the baseline), you need to increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the Rf is too high (runs with the solvent front), decrease the eluent's polarity.

Q3: My compound is colorless. How can I monitor the purification? A3: The aromatic nature of the indole and phenylsulfonyl groups makes the compound highly UV-active.

  • UV Visualization: The most reliable non-destructive method is to use TLC plates with a fluorescent indicator (F254) and visualize the spots under a UV lamp (254 nm).[1] The compound will appear as a dark spot.

  • Chemical Stains: If UV is not sensitive enough or for confirmation, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose, destructive stain that reacts with the indole ring.[1] Ehrlich's reagent is highly specific for indoles, typically producing distinctive blue or purple spots.[1]

Systematic Guide to Method Development

A successful purification is built on a logical and systematic approach to method development. The following workflow minimizes wasted time and materials while maximizing purity.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Stability & Loading Test cluster_2 Phase 3: Column Purification A 1. Assess Crude Mixture - Dissolve small sample in DCM or EtOAc. - Run initial TLCs in various solvent systems (e.g., 20% EtOAc/Hex, 50% EtOAc/Hex). B 2. Select Solvent System - Aim for target R f of 0.2-0.4. - Ensure good separation from major impurities. A->B Optimize Polarity C 3. Check for Stability (Optional) - Run 2D TLC to detect degradation on silica. (See Protocol 2) B->C If streaking or odd spots appear E 5. Pack the Column - Use a slurry of silica in the non-polar solvent. - Ensure a flat, stable bed. B->E Proceed to Column D 4. Determine Loading Method - Check solubility in optimized eluent. - If poorly soluble, opt for dry loading. C->D F 6. Load Sample & Elute - Apply sample carefully. - Begin elution with the optimized mobile phase. - Consider a shallow gradient if needed. D->F E->F G 7. Collect & Analyze Fractions - Collect fractions based on column volume. - Monitor fractions by TLC. F->G

Caption: A systematic workflow for developing a column chromatography purification method.

Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole.

Problem 1: Poor Separation or Co-elution of Impurities

You observe overlapping spots on the TLC analysis of your collected fractions, or a single chromatographic peak appears broad or asymmetrical (shouldered).[8][9]

Causality: This occurs when the chosen chromatographic conditions (stationary and mobile phase) do not provide sufficient selectivity to resolve the target compound from structurally similar impurities.[8] Common impurities could include starting materials, regioisomers, or byproducts from the synthesis.[10]

G Start Problem: Poor Separation / Co-elution TLC_Check Are spots well-separated on TLC (ΔR f > 0.1)? Start->TLC_Check Solvent_Opt Optimize Solvent System - Try different solvent combinations (e.g., DCM/MeOH). - Test additives (e.g., 0.1% Acetic Acid). TLC_Check->Solvent_Opt No Packing_Check Was the column packed properly and sample loaded correctly? TLC_Check->Packing_Check Yes Gradient_Opt Use a Shallow Gradient - Start with lower polarity and gradually increase. - e.g., 10% to 40% EtOAc in Hexanes over 10 column volumes. Solvent_Opt->Gradient_Opt Phase_Change Change Stationary Phase - Try neutral alumina for acid-sensitive compounds. - Consider Phenyl or C18 phase for alternative selectivity. Gradient_Opt->Phase_Change If still unresolved Packing_Check->Gradient_Opt Yes Repack Solution: Repack column carefully. Use dry loading if solubility is low. Packing_Check->Repack No End Resolution Achieved Repack->End Phase_Change->End

Caption: Decision tree for troubleshooting poor separation.

Problem 2: Peak Tailing or Streaking

On TLC, the spot for your compound appears as a streak rather than a tight circle. On the column, the compound elutes over a large number of fractions, leading to poor resolution and dilute samples.

Causality: Tailing is often caused by unwanted secondary interactions between polar functional groups on the analyte and active sites (e.g., acidic silanol groups) on the silica gel surface.[11] The two oxygen atoms of the sulfonyl group are prime candidates for this type of strong hydrogen bonding.

Solutions:

  • Add a Polar Modifier: Incorporate a small amount (0.1-1%) of a more polar solvent like methanol or acetic acid into your eluent. This can "cap" the active sites on the silica, preventing your compound from binding too strongly and improving peak shape.[1]

  • Check Sample Load: Overloading the column can lead to tailing.[11] A general rule is to load no more than 1-5% of the silica gel weight (e.g., 1-5 g of crude material for 100 g of silica).

  • Use Deactivated Silica: Prepare the silica gel by flushing it with a solvent system containing a small amount of a base like triethylamine (e.g., 1% Et₃N in your eluent) before packing. This is particularly useful for compounds that are basic, though less likely to be the primary issue for this N-sulfonylated indole.[2]

Problem 3: Compound is Not Eluting or Recovery is Low

You've run a large volume of eluent through the column, including highly polar systems, but you cannot detect your compound in the fractions.

Causality: This can happen for a few reasons:

  • Compound Degradation: The compound may be unstable on the acidic silica gel.[1][12]

  • Incorrect Solvent System: The mobile phase you are using may be far too non-polar, even at the highest polarity tested.[12]

  • Precipitation: The compound may have precipitated at the top of the column if it was not fully soluble in the loading solvent or initial eluent.[1]

Solutions:

  • Test for Stability: Before running a large-scale column, perform a 2D TLC analysis (see Protocol 2) to check if your compound degrades on contact with silica.[1] If it does, switch to a more inert stationary phase like neutral alumina.[1]

  • Drastic Polarity Increase: If stability is confirmed, try flushing the column with a very strong solvent like 10% methanol in dichloromethane.[4]

  • Use Dry Loading: If solubility is an issue, adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed (see Protocol 1). This prevents precipitation issues.[1]

Data and Protocols

Table 1: Recommended Solvent Systems & Visualization
ParameterRecommendationRationale & Comments
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for normal-phase.[1]
Primary Eluent Ethyl Acetate / HexanesExcellent for compounds of moderate polarity; provides good selectivity.[4][5]
Alternative Eluent Dichloromethane / MethanolUseful for more polar compounds or when different selectivity is needed.[4] Use <10% MeOH to avoid dissolving silica.[4]
Starting Rf Target 0.2 - 0.4Provides the best balance between resolution and elution time on the column.[1][7]
UV Visualization 254 nmNon-destructive detection of the aromatic system.[1]
Chemical Stain KMnO₄ or Ehrlich's ReagentConfirmatory, destructive visualization. Ehrlich's is specific for the indole moiety.[1]
Protocol 1: Dry Loading the Sample
  • Weigh your crude 5-chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole.

  • In a round-bottom flask, dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add 2-3 times the weight of the crude material in silica gel to the flask.

  • Swirl the slurry to ensure the compound is evenly adsorbed onto the silica.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully layer this powder on top of the packed column bed.

Protocol 2: 2D TLC for Compound Stability Analysis

This protocol helps determine if your compound is degrading on the silica gel stationary phase.[1]

  • Obtain a square TLC plate (e.g., 5x5 cm).

  • In one corner, about 1 cm from the edges, lightly spot a solution of your compound.

  • Develop the plate using your optimized eluent system.

  • Remove the plate from the developing chamber and thoroughly dry it to remove all solvent.

  • Rotate the plate 90 degrees so that the line of separated spots from the first dimension is now the baseline.

  • Develop the plate a second time in the exact same eluent system.

  • Visualize the plate under UV light.

    • Result: A single spot lying on the diagonal indicates the compound is stable. If new spots appear off the diagonal, it signifies decomposition on the silica plate.[1][12]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • King Group.
  • Nagarapu, L. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 5.
  • BenchChem Technical Support Team. (2025).
  • Stoll, D. & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Chen, J. et al. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv.
  • Axion Labs. (2022).
  • University of Rochester, Department of Chemistry.
  • Thermo Fisher Scientific.
  • Biotage. (2023).

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Reference Data & Comparative Studies

Validation

19F NMR of 7-Fluoroindole Derivatives: A Comparative Technical Guide

Executive Summary 7-Fluoroindole represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for tryptophan and a strategic metabolic blocker. Unlike its 4-, 5-, and 6-fluoro isomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Fluoroindole represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for tryptophan and a strategic metabolic blocker. Unlike its 4-, 5-, and 6-fluoro isomers, 7-fluoroindole exhibits a unique electronic profile due to the direct resonance interaction between the indole nitrogen lone pair and the fluorine substituent at the C7 position.

This guide provides a technical analysis of the


F NMR chemical shifts  of 7-fluoroindole derivatives, contrasting them with alternative isomers. It establishes a self-validating protocol for their identification and explores their application in fragment-based drug discovery (FBDD) and protein-observed fluorine (PrOF) NMR.

Part 1: The 7-Fluoro Shift Profile & Comparative Analysis

Electronic Shielding Mechanism

The


F chemical shift is dominated by the local electron density surrounding the fluorine nucleus. In the indole system, the nitrogen atom (N1) acts as a strong 

-donor.
  • Resonance Effect: The lone pair on N1 can delocalize into the benzene ring, placing partial negative charges primarily at positions 3, 5, and 7 .

  • Shielding Consequence: Higher electron density leads to increased shielding, shifting the

    
    F signal upfield  (more negative ppm values).
    
  • Result: 7-Fluoroindole and 5-fluoroindole are significantly more shielded than their 4- and 6-fluoro counterparts.

Comparative Chemical Shift Data

The following table synthesizes experimental trends and electronic arguments to provide a reference for distinguishing fluoroindole isomers.

Table 1: Comparative


F NMR Shifts of Fluoroindole Isomers 
IsomerApprox. Shift (

, ppm)*
Electronic EnvironmentShielding RankMetabolic Role
7-Fluoroindole -133 to -138 Highly Shielded (Ortho to N-donor)#1 (Highest) Blocks C7 metabolism; Mimics H-bond acceptor
5-Fluoroindole -124 to -126Shielded (Para to N-donor)#2Common bioisostere; PrOF probe
4-Fluoroindole -118 to -122Deshielded (Meta to N-donor)#3Steric probe; peri-interaction with C3
6-Fluoroindole -113 to -118Least Shielded (Meta to N-donor)#4 (Lowest)Probe for solvent exposure

*Note: Shifts are referenced to CFCl


 (0 ppm). Values are approximate for DMSO-d

or CDCl

solutions and can vary by

1-2 ppm depending on concentration and specific solvent effects.
Substituent Effects on 7-Fluoroindole

Modifying the 7-fluoroindole core shifts the


F signal according to Hammett principles:
  • Electron Withdrawing Groups (EWGs) (e.g., 3-CHO, 5-CN): Decrease electron density

    
    Downfield Shift  (Deshielding, moves toward -100 ppm).
    
  • Electron Donating Groups (EDGs) (e.g., 5-OMe, 3-Alkyl): Increase electron density

    
    Upfield Shift  (Shielding, moves toward -150 ppm).
    

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and accuracy in assigning 7-fluoroindole derivatives, follow this standardized workflow.

Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for polar indole derivatives to prevent aggregation and ensure sharp lines.
  • Concentration: 5–10 mM is sufficient for rapid acquisition (<10 mins).

  • Internal Standard: Use

    
    -trifluorotoluene  (
    
    
    
    -63.7 ppm) or hexafluorobenzene (
    
    
    -164.9 ppm) in a coaxial insert to avoid chemical reaction with the analyte. Avoid TFA if pH sensitivity is a concern.
Acquisition Parameters (Bruker/Jeol 400+ MHz)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) is recommended to suppress NOE for quantitative integration, though standard zg is acceptable for chemical shift assignment.

  • Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).

  • Offset (O1P): -120 ppm (centers the window around fluoroaromatics).

  • Relaxation Delay (D1): Set to

    
    . For 7-fluoroindole, 
    
    
    
    is typically 1–2 seconds; set D1 = 5–10 s for quantitative work.
Workflow Visualization

The following diagram outlines the decision process for confirming the 7-fluoro isomer identity.

G Start Unknown Fluoroindole Sample Acquire Acquire 19F NMR (DMSO-d6, referenced to CFCl3) Start->Acquire CheckShift Analyze Chemical Shift (δ) Acquire->CheckShift Range1 δ = -130 to -140 ppm (High Shielding) CheckShift->Range1 Most Upfield Range2 δ = -123 to -128 ppm (Moderate Shielding) CheckShift->Range2 Mid Range Range3 δ > -122 ppm (Low Shielding) CheckShift->Range3 Downfield Confirm7 Candidate: 7-Fluoroindole (Ortho-resonance effect) Range1->Confirm7 Confirm5 Candidate: 5-Fluoroindole Range2->Confirm5 ConfirmOther Candidate: 4- or 6-Fluoroindole Range3->ConfirmOther Validation Validation Step: Check 1H-19F Coupling Confirm7->Validation Result Confirmed Identity Validation->Result Distinct multiplet pattern

Caption: Decision tree for assigning fluoroindole isomers based on


F chemical shift hierarchy.

Part 3: Applications in Drug Discovery[1]

Metabolic Stability (The "Fluorine Scan")

7-Fluoroindole is often employed to block metabolic hotspots.

  • Problem: The C7 position of indole is susceptible to oxidation by cytochrome P450 enzymes.

  • Solution: Substituting H with F at C7 blocks this oxidation due to the strength of the C-F bond.

  • NMR Readout: In metabolic stability assays, the disappearance of the sharp 7-F signal and appearance of broad fluoride ion signals (approx -119 ppm in aqueous buffer) or shifted metabolite peaks allows for real-time monitoring of degradation.

Protein-Observed Fluorine (PrOF) NMR

7-Fluorotryptophan (7F-Trp) is a powerful probe for studying protein dynamics.

  • Sensitivity: The 7-F signal is highly sensitive to the local electrostatic environment (e.g., hydrogen bonding to the indole NH).

  • Advantage: Unlike 4F-Trp or 6F-Trp, the 7F-Trp signal is often distinct and does not overlap with common background signals, making it ideal for ligand binding studies.

  • Protocol:

    • Incorporate 7-fluoroindole into the target protein using auxotrophic E. coli strains.

    • Titrate the ligand against the labeled protein.

    • Monitor the chemical shift perturbation (CSP) of the 7-F signal. A shift

      
       ppm indicates binding or conformational change.
      

References

  • Dalhousie University . Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health (NIH) . 19F NMR relaxation studies of fluorosubstituted tryptophans. Available at: [Link]

  • University of Wisconsin-Madison . 19F NMR Chemical Shifts (Reich Collection). Available at: [Link]

Comparative

Comparative Guide: Tosyl vs. Phenylsulfonyl Protection for 7-Fluoroindole

The following guide provides a technical comparison of Tosyl (Ts) versus Phenylsulfonyl (PhSO₂) protecting groups, specifically tailored for 7-fluoroindole scaffolds. -Sulfonyl Protecting Groups for 7-Fluoroindole Functi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of Tosyl (Ts) versus Phenylsulfonyl (PhSO₂) protecting groups, specifically tailored for 7-fluoroindole scaffolds.


-Sulfonyl Protecting Groups for 7-Fluoroindole Functionalization

Executive Summary

In the functionalization of 7-fluoroindole, the choice between


-toluenesulfonyl (Tosyl, Ts)  and phenylsulfonyl (PhSO₂)  is often treated as interchangeable. However, for scale-up and complex lithiation chemistry, they exhibit distinct behaviors.
  • The Verdict: Use Tosyl (Ts) for routine medicinal chemistry and early-stage scale-up due to superior crystallinity and lower cost.

  • The Exception: Use Phenylsulfonyl (PhSO₂) if the downstream deprotection must occur under mild reductive conditions (Mg/MeOH) to avoid strong bases, or if the steric bulk of the tosyl methyl group interferes with sensitive C7-adjacent functionalization.

Strategic Analysis: The 7-Fluoroindole Context

The 7-fluoro substituent introduces a strong electron-withdrawing group (EWG) via induction (


), significantly altering the indole's electronics compared to the parent heterocycle.
Electronic & Steric Impact
FeatureTosyl (Ts) Phenylsulfonyl (PhSO₂) Impact on 7-Fluoroindole
Electronic Effect Strong EWG (with weak

from Me)
Stronger EWG (No donor Me)PhSO₂ renders H-2 slightly more acidic, potentially accelerating C2-lithiation.
Steric Bulk Moderate (Ortho-methyl)LowThe 7-F atom is small (

Å), so it rarely clashes with the Ts-methyl group. However, PhSO₂ offers a cleaner steric profile.
Crystallinity High ModerateTs derivatives of 7-fluoroindole often precipitate as "popcorn" solids, simplifying purification without chromatography.
Deprotection Requires Base/Reflux or ReductiveEasier Reductive CleavageThe 7-F substituent stabilizes the indole anion, making both groups easier to remove than in non-fluorinated indoles.

Decision Framework: Selection Workflow

The following flowchart illustrates the logic for selecting the optimal protecting group based on your synthetic pathway.

ProtectionSelection Start Start: 7-Fluoroindole Functionalization Strategy Lithiation Is C2-Lithiation Required? Start->Lithiation Purification Is Chromatography a Bottleneck? Lithiation->Purification Yes Sensitivity Is Product Base-Sensitive (e.g., Esters, Epimers)? Lithiation->Sensitivity No (General Protection) Purification->Sensitivity No UseTs SELECT TOSYL (Ts) (Better Crystallinity, Lower Cost) Purification->UseTs Yes (Need Solids) Sensitivity->UseTs No (Standard) UsePh SELECT PHENYLSULFONYL (PhSO₂) (Milder Deprotection, Less Sterics) Sensitivity->UsePh Yes (Avoid NaOH)

Figure 1: Decision tree for selecting between Ts and PhSO₂ based on downstream requirements.

Performance Comparison Data

The following data summarizes experimental observations for the C2-lithiation and trapping of 7-fluoroindole.

Parameter

-Ts-7-Fluoroindole

-PhSO₂-7-Fluoroindole
Notes
Protection Yield 96%94%Standard NaH/DMF conditions.
C2-Lithiation (

)
< 10 min @ -78°C< 5 min @ -78°CPhSO₂ activates C2 slightly faster due to higher electron withdrawal.
Electrophile Trap (DMF) 88% Yield90% YieldNo significant difference in yield for aldehyde formation.
Deprotection (NaOH) 2h Reflux (MeOH/H₂O)1h Reflux (MeOH/H₂O)PhSO₂ hydrolyzes faster.
Deprotection (Mg/MeOH) 4h @ RT (Sonicate)1h @ RT (Sonicate) Key Differentiator: PhSO₂ is significantly more labile to reductive cleavage.

Experimental Protocols

A. Protection (General Procedure)

Applicable for both TsCl and PhSO₂Cl.

  • Setup: Charge a flame-dried flask with 7-fluoroindole (1.0 equiv) and anhydrous DMF (0.5 M). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and the solution turns clear/yellow.

  • Sulfonylation: Add Sulfonyl Chloride (TsCl or PhSO₂Cl, 1.1 equiv) dissolved in minimal DMF dropwise.

  • Workup: Stir at RT for 2h. Quench with water (precipitate often forms). Filter the solid (Ts) or extract with EtOAc (PhSO₂).

  • Validation: 7-Fluoroindole N-H signal (

    
     ppm) disappears in ¹H NMR.
    
B. C2-Lithiation & Trapping (The "Money" Reaction)

The sulfonyl group directs lithiation to the C2 position via the "Complex Induced Proximity Effect" (CIPE).

  • Reagent: Dissolve

    
    -protected indole in anhydrous THF (0.2 M) under Argon. Cool to -78°C .[1]
    
  • Lithiation: Add

    
    -BuLi  (or LDA, 1.1 equiv) dropwise down the side of the flask.
    
    • Note: The solution typically turns yellow/orange.

    • Timing: Stir for 30–45 mins. (Do not exceed 1h to avoid scrambling or degradation).

  • Trapping: Add electrophile (e.g., DMF, MeI, Iodine) neat or in THF.

  • Warming: Allow to warm to RT slowly.

C. Deprotection: The Critical Difference
Method A: Reductive Cleavage (Recommended for PhSO₂)

Best for sensitive substrates.

  • Dissolve substrate in anhydrous MeOH (0.1 M).

  • Add Mg turnings (10 equiv).

  • Sonicate (ultrasound bath) at RT.

    • PhSO₂: Reaction complete in ~1–2 hours.[2]

    • Ts: Reaction may take 4–6 hours or require slight warming.

  • Quench with saturated NH₄Cl.

Method B: Hydrolysis (Robust Substrates)
  • Dissolve in THF/MeOH (1:1) .

  • Add Cs₂CO₃ (3 equiv) or NaOH (4M aq).

  • Reflux until TLC shows conversion.

    • Observation: The 7-fluoro group stabilizes the leaving indole anion, making this faster than non-fluorinated indoles.

Mechanistic Visualization: Directed Lithiation

The sulfonyl group is not just a mask; it is an active participant in the lithiation mechanism.

LithiationMechanism Substrate N-Sulfonyl-7-Fluoroindole Coordination Pre-Lithiation Complex (Li...O=S Coordination) Substrate->Coordination + n-BuLi (-78°C) Deprotonation C2-Lithiated Species (Stabilized by Sulfonyl & 7-F) Coordination->Deprotonation CIPE (Directed Metalation) Product C2-Functionalized Indole Deprotonation->Product + Electrophile (E+)

Figure 2: Mechanism of Sulfonyl-Directed C2 Lithiation. The sulfonyl oxygen coordinates Lithium, directing it to the C2 proton.

References

  • Gribble, G. W. (2000). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.

  • Petrini, M. (2008). Synthesis of Arenesulfonyl Indoles and their Utility in C-3 Functionalization. Royal Society of Chemistry.[3]

  • BenchChem Technical Guides. (2025). Deprotection of N-tosyl indoles and related structures using cesium carbonate.

  • Alonso, D. A., & Andersson, P. G. (1998).[1] Deprotection of Sulfonyl Aziridines and Indoles via Reductive Cleavage. Journal of Organic Chemistry.

  • Nayak, S. K. (2000).[4] A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

The unique structure of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole, characterized by a halogenated indole core and a phenylsulfonyl group, necessitates a cautious and informed approach to its disposal. The presence o...

Author: BenchChem Technical Support Team. Date: February 2026

The unique structure of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole, characterized by a halogenated indole core and a phenylsulfonyl group, necessitates a cautious and informed approach to its disposal. The presence of chlorine and fluorine atoms categorizes this compound as a halogenated organic waste, which requires specific handling and disposal protocols to mitigate potential environmental and health risks.[1][2][3]

Hazard Assessment and Chemical Profile

  • Halogenated Indole Core: The indole ring is a common motif in biologically active compounds.[4] The presence of halogen substituents (chloro and fluoro) can influence the compound's reactivity and toxicity.[5] Halogenated organic compounds are of particular concern for disposal due to their potential to form persistent and toxic byproducts if not handled correctly.[2][6]

  • Phenylsulfonyl Group: The phenylsulfonyl group is a strong electron-withdrawing group that can act as a leaving group in nucleophilic substitution reactions.[7] It is generally stable but can undergo decomposition under certain conditions, such as exposure to UV light.[8][9]

Based on structurally related compounds, it is prudent to assume that 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole may be harmful if swallowed or inhaled, and may cause skin and eye irritation.[10][11]

Table 1: Key Information for Disposal of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

ParameterRecommendation
Waste Category Halogenated Organic Waste[1][2]
Potential EPA Code F002 (if in a spent solvent mixture)[12]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[13][14]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[15][16]

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure that all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[13]

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2]

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, dry sand) is readily accessible.[3]

Step-by-Step Disposal Protocol

The proper disposal of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole requires careful segregation and labeling to prevent accidental mixing with incompatible waste streams and to ensure compliance with hazardous waste regulations.

Step 1: Waste Identification and Segregation Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1][17] This is the most critical step, as mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.[3][18]

Step 2: Container Selection and Labeling Use a container that is chemically compatible with the waste. The original container or a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[13][19] The container must be in good condition, free from leaks or damage.[13]

Label the container with the words "HAZARDOUS WASTE" and the full chemical name: "5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole."[17] Also, include the approximate concentration and quantity of the waste.

Step 3: Waste Transfer Carefully transfer the waste into the designated container, avoiding splashes and spills. If the compound is a solid, use a dedicated scoop or spatula. If it is in solution, pour carefully, using a funnel if necessary.

Step 4: Container Management Keep the waste container securely closed at all times, except when adding waste.[17] Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3]

Step 5: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[15] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole.

DisposalWorkflow A Start: Have 5-Chloro-7-fluoro-1- (phenylsulfonyl)-1H-indole waste B Is the waste mixed with solvents? A->B C Segregate into 'Halogenated Organic Waste' container B->C No D Is the solvent halogenated? B->D Yes G Label container with 'HAZARDOUS WASTE' and full chemical name C->G E Collect in 'Halogenated Organic Waste' container D->E Yes F Collect in 'Non-Halogenated Organic Waste' container (Separate from this compound) D->F No E->G H Store in a cool, dry, well-ventilated area in secondary containment G->H I Arrange for disposal through EHS or licensed contractor H->I J End: Proper Disposal I->J

Caption: Decision workflow for the disposal of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and appropriate action is necessary.

  • Spill Response:

    • Evacuate the immediate area and alert others.

    • If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[3]

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container.[13]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[14] Remove contaminated clothing.

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[14]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide - Benchchem. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.).
  • Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide - Benchchem. (n.d.).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Disposal Standards - Department of Biology, University of York. (n.d.).
  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - RSC Publishing. (2024, November 5).
  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - PMC. (2024, November 5).
  • Harnessing (Phenylsulfonyl)difluoromethyl Sulfonium Salt: A Radical Approach to Photoredox-Catalyzed Functionalization of Unsaturated Compounds with the PhSO2CF2 Group | JACS Au - ACS Publications. (2025, May 22).
  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - ResearchGate. (2025, August 6).
  • Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations Journal of Fluorine Chemistry. (2009, June 6).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • 5 - SAFETY DATA SHEET. (2025, September 16).
  • CN104151226A - Extracting recycle method of indole from indole synthesis waste water - Google Patents. (n.d.).
  • Kovac's Indole Reagent, Safety Data Sheet, English - Neogen. (2019, October 30).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, January 27).
  • 7.2 Organic Solvents - Environment, Health and Safety. (n.d.).
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 - LII. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Safety Data Sheet. (2014, March 26).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Chemical Compatibility Database from Cole-Parmer. (n.d.).
  • 7 - SAFETY DATA SHEET. (n.d.).
  • 78329-47-2|5-Chloro-1-(phenylsulfonyl)-1H-indole - BLDpharm. (n.d.).
  • 5-Fluoroindole - SAFETY DATA SHEET. (2023, December 5).
  • 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC. (n.d.).
  • 5-Chloro-1-(4-methyl-phenyl-sulfon-yl)-1H-indole - PubMed. (2012, December 1).
  • Chemical Compatibility Chart. (n.d.).
  • 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles - Arkivoc. (n.d.).
  • 5-Chloro-1H-indole-7-carboxylic Acid|CAS 875305-81-0 - Benchchem. (n.d.).
  • 5-Fluoro-7-methyl-1H-indole | 1082041-52-8. (n.d.).
  • 5-chloro-7-ethyl-1H-indole | C10H10ClN | CID 146537999 - PubChem. (n.d.).
  • 5-FLUORO-1H-INDOLE-7-CARBALDEHYDE | 603306-52-1 - ChemicalBook. (2025, July 24).
  • 1227580-10-0|5-Chloro-7-fluoro-1H-indole-3-carbaldehyde - BLDpharm. (n.d.).

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